Product packaging for 4-Bromo-1-ethoxy-2-fluorobenzene(Cat. No.:CAS No. 115467-08-8)

4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No.: B050460
CAS No.: 115467-08-8
M. Wt: 219.05 g/mol
InChI Key: ZMTIHOQUIPYSQK-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-fluorobenzene ( 115467-08-8) is a high-purity halogenated aromatic building block of molecular formula C₈H₈BrFO, specifically engineered for advanced organic synthesis. Its structure, featuring bromo, ethoxy, and fluoro substituents on a benzene ring, makes it a versatile and critical intermediate in constructing complex molecules. The compound is supplied with a guaranteed purity of ≥95% and is stabilized under inert gas in sealed containers to ensure optimal quality and shelf life. This compound is particularly valued in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromo group acts as an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids to construct biaryl structures, fundamental in material science and medicinal chemistry. Concurrently, the electron-donating ethoxy and strongly electron-withdrawing fluoro substituents allow for fine-tuning of electronic properties and provide sites for further functionalization via nucleophilic aromatic substitution. This reactivity profile makes it an essential precursor in pharmaceutical research for introducing fluorinated aromatic motifs in drug candidates, in agrochemical development, and in the synthesis of advanced materials such as liquid crystals and OLED components. Key Specifications: • CAS Number: 115467-08-8 • Molecular Formula: C₈H₈BrFO • Molecular Weight: 219.05 g/mol • Purity: ≥95% (by GC) • Storage: Store at 2-8°C in a sealed container. This product is for laboratory research purposes only and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFO B050460 4-Bromo-1-ethoxy-2-fluorobenzene CAS No. 115467-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIHOQUIPYSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561203
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115467-08-8
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115467-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic pathway for 4-Bromo-1-ethoxy-2-fluorobenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. The described two-step synthesis commences with the bromination of 2-fluorophenol, followed by a Williamson ether synthesis to introduce the ethoxy group. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its replication and adaptation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

  • Bromination of 2-Fluorophenol: The initial step involves the electrophilic aromatic substitution of 2-fluorophenol with bromine to selectively install a bromine atom at the para position relative to the hydroxyl group, yielding 4-bromo-2-fluorophenol.

  • Williamson Ether Synthesis: The subsequent step is the O-alkylation of 4-bromo-2-fluorophenol with an ethylating agent, such as ethyl bromide, in the presence of a base to form the target product, this compound.

The overall transformation is depicted in the following logical workflow diagram:

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis 2-Fluorophenol 2-Fluorophenol 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol 2-Fluorophenol->4-Bromo-2-fluorophenol Dichloromethane, Ice Bath Bromine Bromine Bromine->4-Bromo-2-fluorophenol This compound This compound 4-Bromo-2-fluorophenol->this compound Acetone, Reflux Ethyl_Bromide Ethyl_Bromide Ethyl_Bromide->this compound Base Base Base->this compound

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from a reported procedure for the selective bromination of 2-fluorophenol.

Materials:

  • 2-Fluorophenol

  • Bromine

  • Dichloromethane (DCM)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-bromo-2-fluorophenol as an oil.

Step 2: Synthesis of this compound

This protocol is a standard Williamson ether synthesis procedure adapted for the ethylation of 4-bromo-2-fluorophenol.

Materials:

  • 4-Bromo-2-fluorophenol

  • Ethyl bromide

  • Anhydrous potassium carbonate

  • Acetone

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension and add ethyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Reaction Conditions for the Synthesis of 4-Bromo-2-fluorophenol

Reagent/ParameterMolar Mass ( g/mol )Moles (eq)Volume/MassReaction Time (h)Temperature (°C)
2-Fluorophenol112.111.0As required--
Bromine159.811.0As required1-2 (addition)0-5
Dichloromethane--Solvent--
Product
4-Bromo-2-fluorophenol191.00----
Yield ~90%

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

Reagent/ParameterMolar Mass ( g/mol )Moles (eq)Volume/MassReaction Time (h)Temperature (°C)
4-Bromo-2-fluorophenol191.001.0As required--
Ethyl bromide108.971.2As required4-6Reflux (~56)
Potassium carbonate138.211.5As required--
Acetone--Solvent--
Product
This compound219.05----
Yield Estimated 80-90%

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The provided detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the synthesis of this and structurally related compounds for further investigation. The methodologies are based on well-established and reliable chemical transformations, ensuring a high probability of successful replication.

Physicochemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethoxy-2-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a halogenated aromatic ether. The information is curated for professionals in research and development who require precise data and standardized methodologies for compound characterization.

Core Physicochemical Data

The structural and physical properties of this compound are essential for its handling, application in synthesis, and prediction of its behavior in various chemical environments. The following table summarizes key quantitative data for this compound.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Exact Mass 217.97426 u[1]
Boiling Point 233.4 ± 20.0 °C (Predicted)[1]
Density 1.457 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 114.0 ± 6.0 °C[1]
Refractive Index 1.514[1]
XLogP3 3.1[1]
Topological Polar Surface Area 9.2 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Heavy Atom Count 11[1]

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical physical constant for characterizing and assessing the purity of a liquid.[2] The capillary method is a common micro-technique for its determination.

Apparatus:

  • Thiele tube or melting point apparatus with an aluminum block.[3]

  • Thermometer (calibrated).

  • Small test tube (fusion tube).[3]

  • Capillary tube, sealed at one end.[4]

  • Heat source (e.g., Bunsen burner or heating mantle).

Procedure:

  • Place a few milliliters of the liquid sample (this compound) into the fusion tube.[2]

  • Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.[3]

  • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into a Thiele tube containing a high-boiling point liquid (like mineral oil) or into the well of an aluminum block apparatus.[3][5]

  • Heat the apparatus slowly and uniformly, at a rate of approximately 2°C per minute as the expected boiling point is approached.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the liquid's vapor pressure increases.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] Note this temperature.

  • To confirm, remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube; this should be consistent with the boiling point reading.[6]

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[7]

Apparatus:

  • Digital balance (accurate to at least 0.01 g).

  • Graduated cylinder or pycnometer (for higher accuracy).[7][8]

Procedure:

  • Place a clean, dry measuring cylinder on the digital balance and tare it (zero the mass).[9]

  • Carefully add a specific volume of this compound to the measuring cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

  • Place the filled cylinder back on the balance and record the mass of the liquid.[7]

  • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

  • For improved accuracy, repeat the measurement several times and calculate the average.[10] The use of a pycnometer, a glass flask with a precise volume, follows a similar principle but yields more accurate results.[8]

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule, based on the principle of "like dissolves like".[11][12]

Apparatus:

  • Several small test tubes.

  • Spatula or dropper.

  • Vortex mixer (optional).

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl.[13][14]

Procedure:

  • Water Solubility: Add approximately 25 mg or 0.05 mL of the compound to a test tube. Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[13] If the compound dissolves completely, it is classified as water-soluble.

  • Aqueous Base Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution using the same procedure. Solubility in NaOH suggests the presence of an acidic functional group.[14][15]

  • Aqueous Acid Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% HCl. Solubility in dilute acid is a strong indication of a basic functional group, most commonly an amine.[14][15]

  • Interpretation: For this compound, insolubility in water, aqueous acid, and aqueous base would be expected, classifying it as a neutral, nonpolar organic compound. Its predicted XLogP3 value of 3.1 further suggests poor water solubility.[1]

Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of an unknown liquid organic compound such as this compound.

G Workflow for Physicochemical Characterization of an Organic Liquid cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Solubility & Reactivity cluster_3 Confirmation & Elucidation Sample Liquid Sample: This compound BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Solubility Solubility Tests (Water, Acid, Base) Sample->Solubility Data Compare Data with Literature Values BoilingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data Conclusion Structure & Purity Confirmed Data->Conclusion

Caption: Logical workflow for the characterization of an organic liquid.

References

4-Bromo-1-ethoxy-2-fluorobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-fluorobenzene

This document provides a comprehensive overview of the molecular structure, and physico-chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a halogenated aromatic ether. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a fluorine atom. The molecular formula for this compound is C8H8BrFO.[1][2]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C8H8BrFO[1][2]
Molecular Weight 219.06 g/mol [1][2]
CAS Number 115467-08-8[1][3]
Appearance Powder or liquid[1]
Density 1.457 ± 0.06 g/cm³ (Predicted)[1][2]
Boiling Point 233.4 ± 20.0 °C (Predicted)[1][2]
Flash Point 114.0 ± 6.0 °C[1]
Refractive Index 1.514[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the substitution pattern on the benzene ring, showing the relative positions of the bromo, ethoxy, and fluoro groups.

molecular_structure C1 C C2 C C1->C2 C6 C C1->C6 O O C1->O C3 C C2->C3 C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 C4->C5 Br Br C4->Br C5->C6 C6->C1 CH2 CH₂ O->CH2 CH3 CH₃ CH2->CH3

Caption: 2D structure of this compound.

Experimental Protocols and Applications

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, it is generally synthesized through standard organic chemistry reactions. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility lies in the potential for further chemical modifications at the bromine and fluorine positions, as well as modifications of the ethoxy group.

Given its nature as a synthetic intermediate, this compound is not typically involved in biological signaling pathways itself. Instead, it is a building block used to construct larger, biologically active molecules. The logical workflow for its use in research and development is outlined below.

workflow A Synthesis of This compound B Purification and Characterization A->B C Use as a Building Block in Organic Synthesis B->C D Synthesis of Novel Target Molecules C->D E Biological Screening and Drug Development D->E

Caption: General workflow for the application of this compound.

References

Technical Guide: 4-Bromo-1-ethoxy-2-fluorobenzene (CAS 115467-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4-Bromo-1-ethoxy-2-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 115467-08-8
Chemical Name This compound
Synonyms Benzene, 4-bromo-1-ethoxy-2-fluoro-; 4-Bromo-2-fluoroethoxybenzene; 1-Bromo-3-fluoro-4-ethoxybenzene; 4-bromo-2-fluorophenetole[][3]
Molecular Formula C₈H₈BrFO[4]
InChI Key ZMTIHOQUIPYSQK-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 219.06 g/mol [4]
Exact Mass 219.05 Da[4]
Appearance Powder or liquid[3]
Boiling Point (Predicted) 233.4 ± 20.0 °C[3]
Density (Predicted) 1.457 ± 0.06 g/cm³[3]
Flash Point (Predicted) 114.0 ± 6.0 °C[3]
Refractive Index (Predicted) 1.514[3]
XLogP3 3.69[3]
PSA 9.2 Ų[3]

Synthesis and Purification

Proposed Synthesis: Ethylation of 4-Bromo-2-fluorophenol

This synthesis involves the Williamson ether synthesis, where the phenoxide of 4-Bromo-2-fluorophenol acts as a nucleophile to attack an ethylating agent.

Experimental Protocol:

Materials:

  • 4-Bromo-2-fluorophenol

  • Iodoethane (or other suitable ethylating agent)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-fluorophenol (1 equivalent) in acetone or DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture.

  • Ethylating Agent Addition: Add iodoethane (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectral data for this compound is not available in the searched results, a general protocol for obtaining NMR spectra is provided.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms. The spectrum is expected to show signals for the aromatic protons and the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms.

  • ¹⁹F NMR: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the compound. A general reversed-phase HPLC method is described below.[5]

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Biological Activity and Mechanism of Action

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, a study on a structurally related fluorinated liquid crystal monomer, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB), demonstrated hepatotoxicity in adult zebrafish.[6] The study revealed that EDPrB exposure led to metabolic disorders and activated stress response pathways, including the PERK-eIF2α and p53-Bax/Bcl2 signaling pathways, ultimately inducing apoptosis.[6] While this provides some insight into the potential biological effects of similar fluorinated ethoxybenzene derivatives, it is crucial to note that these findings are not directly applicable to this compound and dedicated biological studies are required.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Bromo-2-fluorophenol reaction Williamson Ether Synthesis (Iodoethane, K2CO3, Acetone) start->reaction workup Work-up & Extraction reaction->workup crude Crude Product workup->crude purification Vacuum Distillation or Column Chromatography crude->purification pure Purified Product purification->pure nmr NMR Spectroscopy (1H, 13C, 19F) pure->nmr hplc HPLC Analysis pure->hplc ms Mass Spectrometry pure->ms

Caption: Synthetic and analytical workflow for this compound.

Safety and Handling

  • Hazard Identification: The toxicological properties of this compound have not been fully investigated. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and is based on a review of available literature. It is not a substitute for professional scientific guidance. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, following all appropriate safety protocols.

References

Spectroscopic Profile of 4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1-ethoxy-2-fluorobenzene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈BrFO[1]

  • Molecular Weight: 219.05 g/mol [1]

  • CAS Number: 115467-08-8[1]

PropertyPredicted Value
Density1.457 ± 0.06 g/cm³
Boiling Point233.4 ± 20.0 °C
Flash Point114.0 ± 6.0 °C
Refractive Index1.514

Table 1: Predicted Physicochemical Properties of this compound. [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on benzene rings and comparison with data for structurally related molecules.

¹H NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4m2HAr-H
~6.9 - 7.1m1HAr-H
4.0 - 4.2q2H-OCH₂CH₃
1.3 - 1.5t3H-OCH₂CH₃

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~155 - 160 (d)C-F
~150 - 155C-O
~125 - 135Ar-C
~115 - 125 (d)Ar-C
~110 - 120C-Br
~110 - 115 (d)Ar-C
~64 - 66-OCH₂CH₃
~14 - 16-OCH₂CH₃

Table 3: Predicted ¹³C NMR Data for this compound. Note: 'd' denotes a doublet due to C-F coupling.

FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H (aromatic) stretch
~2980 - 2850MediumC-H (aliphatic) stretch
~1600 - 1580StrongC=C (aromatic) stretch
~1500 - 1400StrongC=C (aromatic) stretch
~1250 - 1200StrongC-O-C (asymmetric) stretch
~1100 - 1000StrongC-F stretch
~1050 - 1000MediumC-O-C (symmetric) stretch
~800 - 600StrongC-Br stretch

Table 4: Predicted FT-IR Data for this compound.

Mass Spectrometry (Predicted)
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
218/220High[M]⁺ (Molecular ion peak with bromine isotopes)
190/192Medium[M - C₂H₄]⁺
172/174Medium[M - C₂H₅O]⁺
111Low[C₆H₃F]⁺
92Low[C₆H₄]⁺

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]

    • Ensure the sample height in the tube is adequate for the spectrometer being used.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[3]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

  • Instrument Setup and Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]

    • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (in the ppm range) in a volatile solvent compatible with the GC column.

  • Instrument Setup and Data Acquisition:

    • Select the appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[5] For a relatively small and neutral molecule like this compound, EI is a common choice.

    • Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

    • The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]

    • The detector records the abundance of each ion.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in characteristic M and M+2 peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Characterization Purity Check (TLC, HPLC) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR FTIR FT-IR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS NMR_Data Analyze NMR Data (Shifts, Couplings, Integration) NMR->NMR_Data FTIR_Data Analyze FT-IR Data (Functional Groups) FTIR->FTIR_Data MS_Data Analyze MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure_Elucidation Combine Data for Structure Confirmation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use these predicted values and protocols as a starting point for their own experimental investigations.

References

4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from available safety data for 4-Bromo-1-ethoxy-2-fluorobenzene and structurally related compounds. A comprehensive risk assessment should be conducted before handling this chemical.

Chemical Identification and Properties

This compound is a halogenated aromatic ether used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Due to limited publicly available data for this specific compound, properties of structurally similar chemicals are provided for comparison. All data for this compound, unless otherwise specified, are predicted values.

Table 1: Physicochemical Properties

PropertyThis compound4-Bromofluorobenzene (Analog)4-Bromo-1-fluoro-2-methoxybenzene (Analog)4-Bromo-1-chloro-2-fluorobenzene (Analog)
CAS Number 115467-08-8[1]460-00-4[3]103291-07-2[4]60811-18-9[5]
Molecular Formula C₈H₈BrFO[1]C₆H₄BrF[3]C₇H₆BrFO[4]C₆H₃BrClF[5]
Molecular Weight 219.06 g/mol [1]Not Specified205.02 g/mol [4]209.44 g/mol [5]
Appearance Powder or liquid[1]Not SpecifiedNot SpecifiedNot Specified
Boiling Point 233.4 ± 20.0 °C (Predicted)[1]64.7 °C[3]Not SpecifiedNot Specified
Density 1.457 ± 0.06 g/cm³ (Predicted)[1]0.80251 g/cm³[3]Not SpecifiedNot Specified
Flash Point 114.0 ± 6.0 °C (Predicted)[1]9 °C[3]Not SpecifiedNot Specified
Refractive Index 1.514 (Predicted)[1]Not SpecifiedNot SpecifiedNot Specified

Hazard Identification and Classification

Table 2: GHS Hazard Classification of Analogous Compounds

CompoundGHS PictogramsSignal WordHazard Statements
4-Bromo-1-ethyl-2-fluorobenzene WarningH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[6]
4-Bromo-1-fluoro-2-methoxybenzene WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
4-Bromo-1-chloro-2-fluorobenzene WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
1-Bromo-4-chloro-2-fluorobenzene WarningH315: Causes skin irritation

Based on these analogs, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation and could be harmful if swallowed, inhaled, or in contact with skin.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on best practices for handling halogenated aromatic ethers.[7][8]

Engineering Controls
  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

  • Hand Protection: Chemical-resistant gloves such as nitrile or polyvinyl alcohol (PVA) are recommended. Disposable gloves should be inspected for defects before use and replaced immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves are necessary.[7][8]

  • Respiratory Protection: If there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Use non-sparking tools and explosion-proof equipment, especially when handling flammable analogs.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill and Leak Response

In the event of a spill, follow these procedures while wearing appropriate personal protective equipment.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill.[3]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate recommended workflows for the safe handling and emergency response for this compound.

SafeHandlingWorkflow prep Preparation ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe setup Set Up in Chemical Fume Hood ppe->setup weigh Weigh/Measure Compound setup->weigh reaction Perform Experimental Procedure weigh->reaction cleanup Decontaminate Glassware & Work Area reaction->cleanup waste Dispose of Waste Properly cleanup->waste storage Return Compound to Storage waste->storage de_ppe Doff Personal Protective Equipment storage->de_ppe wash Wash Hands Thoroughly de_ppe->wash

Caption: A diagram illustrating the safe handling workflow for this compound.

SpillResponseWorkflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill & Consult SDS alert->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: A diagram illustrating the emergency response workflow for a chemical spill.

Toxicological Information

There is limited specific toxicological data available for this compound. The health hazards have not been fully investigated. However, based on the GHS classifications of structurally similar compounds, it is anticipated that this chemical may be harmful if swallowed, inhaled, or in contact with the skin, and may cause irritation to the skin, eyes, and respiratory system.[4][5][6] Chronic exposure effects are unknown. All handling should be performed with the assumption that the compound is toxic.

Experimental Protocols

Specific experimental protocols for toxicity or hazard evaluation of this compound are not available in the public domain. Researchers planning to use this compound should develop a detailed experimental plan that incorporates the safety and handling precautions outlined in this guide. This plan should be reviewed and approved by the relevant institutional safety committee. General procedures for handling halogenated aromatic compounds should be followed.[9]

General Laboratory Handling Protocol:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the specific manipulations involved.

  • Preparation: Assemble all necessary equipment and reagents within a chemical fume hood. Ensure that waste containers are properly labeled and accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in section 3.2.

  • Aliquotting: Carefully weigh or measure the required amount of this compound. If it is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.

  • Reaction: Add the compound to the reaction vessel slowly and in a controlled manner. Monitor the reaction for any signs of an uncontrolled exothermic event.

  • Work-up: Quench the reaction and perform extractions and purifications within the fume hood.

  • Decontamination and Waste Disposal: Decontaminate all glassware and equipment that came into contact with the chemical. Dispose of all chemical waste, including contaminated consumables, in designated hazardous waste containers according to institutional guidelines.

  • Post-Experiment: Clean the work area thoroughly. Doff PPE in the correct order to avoid cross-contamination and wash hands.

References

4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Building Block in Medicinal Chemistry

Abstract

4-Bromo-1-ethoxy-2-fluorobenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthesis protocol, and the potential applications of this compound in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale synthetic endeavors. Leading suppliers include Echemi (on behalf of HANGZHOU LEAP CHEM CO., LTD.), Oakwood Chemical, and BLDpharm.[1] The typical purity offered is ≥95-99%.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of the available data is predicted rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115467-08-8[1][2]
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol [2]
Appearance Powder or liquid[1]
Boiling Point 233.4 ± 20.0 °C (Predicted)[1][2]
Density 1.457 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 114.0 ± 6.0 °C (Predicted)[1][2]
Refractive Index 1.514 (Predicted)[1][2]
XLogP3 3.69[1]

Synthesis

A highly plausible and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by reacting 4-bromo-2-fluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 4_bromo_2_fluorophenol 4-Bromo-2-fluorophenol product This compound 4_bromo_2_fluorophenol->product Williamson Ether Synthesis ethyl_iodide Ethyl Iodide ethyl_iodide->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat heat->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on general procedures for the Williamson ether synthesis.

Materials:

  • 4-bromo-2-fluorophenol (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Slowly add ethyl iodide to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. An upfield quartet (2H, -OCH₂CH₃) and a triplet (3H, -OCH₂CH₃).
¹³C NMR Signals for eight distinct carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.
IR Aromatic C-H stretching (~3100-3000 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Br and C-F stretching in the fingerprint region.
MS (EI) A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns corresponding to the loss of the ethyl group and other fragments.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, such as this compound, are crucial building blocks in medicinal chemistry. The presence of fluorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

  • Fluorine: The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[3]

  • Bromine: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents. This is a key strategy in the exploration of structure-activity relationships (SAR) during lead optimization.

While specific examples of the use of this compound in the synthesis of marketed drugs were not identified in the search, its structural motifs are present in various pharmaceutical intermediates. For instance, similar bromo- and ethoxy-substituted phenyl compounds are used in the synthesis of drugs like Dapagliflozin.[4]

The logical workflow for utilizing this compound in a drug discovery program would typically involve its use as a scaffold for the synthesis of a library of compounds.

G start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Library of Analogs coupling->library screening Biological Screening library->screening hit Hit Compound(s) screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for drug discovery using this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the field of drug discovery and materials science. Its straightforward synthesis via Williamson etherification and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of novel and complex molecules. Further research into its applications is warranted to fully explore its potential in the development of new therapeutic agents and advanced materials.

References

The Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a primary synthetic route to 4-Bromo-1-ethoxy-2-fluorobenzene, a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway for enhanced clarity.

Introduction

This compound is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of bromine, fluorine, and an ethoxy group on the benzene ring offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide focuses on a reliable and accessible two-step synthetic pathway commencing from commercially available 2-fluorophenol.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Bromination of 2-Fluorophenol: The initial step involves the regioselective bromination of 2-fluorophenol to produce the key intermediate, 4-Bromo-2-fluorophenol.

  • Williamson Ether Synthesis: The subsequent etherification of 4-Bromo-2-fluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, yields the final product, this compound.

This pathway is illustrated in the following diagram:

Synthesis_Pathway Start 2-Fluorophenol Intermediate 4-Bromo-2-fluorophenol Start->Intermediate Bromination Product This compound Intermediate->Product Williamson Ether Synthesis

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This procedure outlines the bromination of 2-fluorophenol.

Reaction Scheme:

Bromination_Reaction cluster_reactants Reactants cluster_products Product 2-Fluorophenol 2-Fluorophenol 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol 2-Fluorophenol->4-Bromo-2-fluorophenol + Br2 Bromine Bromine

Caption: Bromination of 2-fluorophenol.

Materials:

  • 2-Fluorophenol

  • Bromine

  • Dichloromethane (DCM)

  • Sodium bisulfite solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-Bromo-2-fluorophenol, which can be purified by distillation or column chromatography.

Quantitative Data:

ReactantMolar Mass ( g/mol )MolesEquivalents
2-Fluorophenol112.101.01.0
Bromine159.811.01.0
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
4-Bromo-2-fluorophenol190.991.70~90%
Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This procedure details the etherification of 4-Bromo-2-fluorophenol.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Product 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol This compound This compound 4-Bromo-2-fluorophenol->this compound + CH3CH2I, K2CO3 Ethyl Iodide Ethyl Iodide Potassium Carbonate Potassium Carbonate

Caption: Williamson ether synthesis of the target compound.

Materials:

  • 4-Bromo-2-fluorophenol

  • Ethyl iodide (or Ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-Bromo-2-fluorophenol (1.0 eq) in acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

ReactantMolar Mass ( g/mol )MolesEquivalents
4-Bromo-2-fluorophenol190.991.01.0
Ethyl Iodide155.971.21.2
Potassium Carbonate138.211.51.5
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
This compound219.052.19>85%

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the purified final product.

Experimental_Workflow cluster_Step1 Step 1: Bromination cluster_Step2 Step 2: Etherification React_Br Reaction Setup (2-Fluorophenol, DCM, 0-5°C) Add_Br Addition of Bromine React_Br->Add_Br Stir_Br Stirring at RT Add_Br->Stir_Br Quench_Br Quenching (Sodium Bisulfite) Stir_Br->Quench_Br Extract_Br Extraction & Washing Quench_Br->Extract_Br Dry_Br Drying & Solvent Removal Extract_Br->Dry_Br Purify_Br Purification of Intermediate Dry_Br->Purify_Br React_Et Reaction Setup (Intermediate, K2CO3, Solvent) Purify_Br->React_Et Intermediate Add_EtI Addition of Ethyl Iodide React_Et->Add_EtI Reflux Heating/Reflux Add_EtI->Reflux Workup_Et Filtration & Solvent Removal Reflux->Workup_Et Extract_Et Extraction & Washing Workup_Et->Extract_Et Dry_Et Drying & Solvent Removal Extract_Et->Dry_Et Purify_Product Purification of Final Product Dry_Et->Purify_Product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step pathway, involving bromination followed by Williamson ether synthesis, is a robust and efficient method that can be readily implemented in a standard laboratory setting. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.

An In-depth Technical Guide to the Solubility of 4-Bromo-1-ethoxy-2-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Bromo-1-ethoxy-2-fluorobenzene, a halogenated aromatic ether of interest in organic synthesis and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a robust framework for understanding and determining its solubility. It includes a detailed experimental protocol for solubility measurement, a qualitative assessment of expected solubility based on physicochemical principles, and a reference table of common organic solvents. This guide is designed to be a practical resource for laboratory professionals, enabling them to generate the precise solubility data required for their research and development activities.

Introduction

This compound (CAS No. 136239-66-2) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification processes such as crystallization, and formulation development. The solubility of a compound dictates its behavior in a given solvent, influencing reaction rates, yields, and the ease of product isolation.

Given the lack of specific quantitative solubility data in the literature, this guide provides the necessary theoretical background and practical methodologies for researchers to determine these values experimentally.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, featuring a benzene ring, a bromine atom, a fluorine atom, and an ethoxy group, suggests a molecule of moderate polarity with a significant nonpolar character.

  • Polar Characteristics: The ether linkage (-O-) and the fluorine atom introduce some polarity to the molecule.

  • Nonpolar Characteristics: The benzene ring and the bromine atom contribute to its nonpolar, lipophilic nature.

Based on these features, a qualitative prediction of its solubility in common organic solvents can be made:

  • High Expected Solubility: In moderately polar and nonpolar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and halogenated hydrocarbons (e.g., dichloromethane, chloroform). The structural similarities, particularly with ether solvents, suggest favorable interactions.

  • Moderate Expected Solubility: In aromatic hydrocarbons (e.g., toluene, xylenes) and some polar aprotic solvents with larger alkyl chains.

  • Low Expected Solubility: In highly polar protic solvents like water and, to a lesser extent, in short-chain alcohols (e.g., methanol, ethanol) where hydrogen bonding is the dominant intermolecular force. While the ether oxygen can act as a hydrogen bond acceptor, the large nonpolar surface area of the molecule would limit its solubility in highly polar, protic media.

A related compound, 4-Bromo-2-Fluoro-1-Methoxybenzene, is reported to be soluble in common organic solvents like ethanol and dichloromethane. Another similar molecule, 1-Bromo-4-fluorobenzene, is soluble in ethanol, acetone, and dichloromethane[1]. This suggests that this compound will likely exhibit solubility in a similar range of solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in published scientific literature or chemical databases. The following table provides a list of common organic solvents that would be suitable candidates for an experimental solubility determination study, along with their relevant physical properties.

Table 1: Properties of Common Organic Solvents for Solubility Studies

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)
Alcohols
MethanolCH₃OH64.70.79232.7
EthanolC₂H₅OH78.40.78924.5
IsopropanolC₃H₇OH82.60.78619.9
Ketones
AcetoneC₃H₆O56.00.79120.7
Methyl Ethyl KetoneC₄H₈O79.60.80518.5
Ethers
Diethyl Ether(C₂H₅)₂O34.60.7134.3
Tetrahydrofuran (THF)C₄H₈O66.00.8867.5
Esters
Ethyl AcetateC₄H₈O₂77.10.9026.0
Aromatic Hydrocarbons
TolueneC₇H₈110.60.8672.4
Halogenated Solvents
DichloromethaneCH₂Cl₂39.61.3269.1
ChloroformCHCl₃61.21.4894.8

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess of the solid with the solvent at a constant temperature until saturation is achieved.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been reached.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated HPLC or GC method. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, accounting for the dilution factor. Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation: Add excess solute to vials solvent_add Solvent Addition: Add known volume of solvent prep->solvent_add equilibration Equilibration: Shake at constant temperature (24-72 hours) solvent_add->equilibration settling Phase Separation: Allow excess solid to settle (≥24 hours) equilibration->settling sampling Sampling & Filtration: Withdraw and filter supernatant settling->sampling dilution Dilution: Dilute sample to known volume sampling->dilution analysis Analysis: Quantify concentration (HPLC/GC) dilution->analysis calculation Calculation: Determine solubility value analysis->calculation

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the essential tools for researchers to obtain this critical information. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol provided, scientists can generate reliable and accurate solubility data. This will facilitate the use of this compound in a variety of applications within chemical synthesis and drug development, ensuring more predictable and successful outcomes in their work.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-1-ethoxy-2-fluorobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene is a valuable halogenated aromatic building block in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that are often key scaffolds in pharmaceuticals and advanced materials. The presence of the ethoxy and fluoro substituents on the phenyl ring influences the electronic properties and reactivity of the molecule, making it an interesting substrate for cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acids.[2]

The bromine atom in this compound serves as a reactive handle for the Suzuki coupling, enabling the introduction of various aryl and heteroaryl moieties. The electron-donating ethoxy group and the electron-withdrawing fluorine atom modulate the reactivity of the C-Br bond, which can be a critical consideration in optimizing reaction conditions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Suzuki coupling reactions, aiming to guide researchers in the efficient synthesis of novel chemical entities.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Applications in Synthesis

The biaryl structures synthesized from this compound via Suzuki coupling are of significant interest in several fields:

  • Pharmaceutical Drug Development: The resulting 2-fluoro-4-ethoxy-biphenyl scaffolds are present in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can improve solubility and other pharmacokinetic properties.

  • Liquid Crystal Synthesis: Biphenyl derivatives are fundamental components of liquid crystals used in display technologies.[4][5] The specific substitution pattern of the biaryl product can influence the mesomorphic properties, such as the nematic range and dielectric anisotropy.[6][7]

  • Organic Electronics: Substituted biphenyls can be utilized as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound with different arylboronic acids. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: General Procedure for the Synthesis of 4'-Substituted-2-fluoro-4-ethoxy-1,1'-biphenyls

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 221 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst, [Pd(dppf)Cl₂] (e.g., 0.03 mmol, 22 mg), to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of 4'-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

This protocol details the synthesis of a specific biphenyl derivative with a formyl group, a useful intermediate for further functionalization.

Materials:

  • This compound (1.0 equiv)

  • (4-Formylphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 221 mg), (4-formylphenyl)boronic acid (1.2 mmol, 180 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Purge the flask with an inert gas.

  • Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4'-ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl bromides with structural similarities to this compound. These data are intended to serve as a guideline for reaction optimization.

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001295
21-Bromo-4-fluorobenzeneG-COOH-Pd (cat.)K₂CO₃ (2)DMF/H₂O11024>95
34-BromoacetophenonePd-N₂O₂ (0.25)Na₂CO₃ (2)DMA1402498 (conversion)[8]
44-BromobenzonitrilePd-bpydc-Ce (cat.)K₂CO₃ (2)DMF/H₂O1002492

Table 2: Influence of Different Bases on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid [8]

EntryBaseConversion (%)
1NaHCO₃65
2NaOAc70
3Na₂CO₃98
4K₂CO₃95
5Et₃N55

Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported catalyst (1.0 mmol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[8]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br      L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_Rprime R-Pd(II)-R'      L_n Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Biaryl R-R' RedElim->Biaryl ArylBromide 4-Bromo-1-ethoxy- 2-fluorobenzene (R-Br) ArylBromide->OxAdd BoronicAcid ArB(OH)₂ (R'-B(OH)₂) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Base - Catalyst start->setup degas Degas Reaction Mixture (Inert Atmosphere) setup->degas add_solvent Add Degassed Solvents (e.g., Dioxane/Water) degas->add_solvent reaction Heat and Stir (e.g., 80-100 °C, 4-24h) add_solvent->reaction workup Workup: - Cool to RT - Aqueous wash - Extraction with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application of 4-Bromo-1-ethoxy-2-fluorobenzene in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene is a versatile, halogenated aromatic compound that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring an ethoxy group, a fluorine atom, and a bromine atom, provides multiple reactive sites for strategic chemical modifications. This application note details the use of this compound in the multi-step synthesis of a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, specifically (R)-4-amino-3-(4-(4-ethoxy-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one. This BTK inhibitor is a member of the pyrazolopyrimidine class of compounds, which are under investigation for the treatment of various cancers and inflammatory diseases.

The synthetic strategy involves two primary stages. The first stage is the conversion of this compound into the key intermediate, 4-Ethoxy-3-fluorophenylboronic acid, via a lithium-halogen exchange followed by boronation. The second stage utilizes this boronic acid derivative in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core structure of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The overall synthetic pathway from this compound to the target BTK inhibitor is depicted below. This process highlights a crucial C-C bond formation facilitated by the Suzuki-Miyaura coupling reaction.

G A This compound B 4-Ethoxy-3-fluorophenylboronic acid A->B 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ 3. HCl (aq) E (R)-4-amino-3-(4-(4-ethoxy-3-fluorophenyl)-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one (BTK Inhibitor) B->E Suzuki-Miyaura Coupling Pd catalyst, Base C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine D (R)-4-amino-3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one C->D (R)-3-amino-4-(2-oxopiperidin-3-yl)butanamide, Base D->E

Caption: Synthetic pathway to a BTK inhibitor.

Experimental Protocols

Stage 1: Synthesis of 4-Ethoxy-3-fluorophenylboronic acid

This protocol describes the conversion of this compound to 4-Ethoxy-3-fluorophenylboronic acid.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 40 minutes.

  • Trimethyl borate (1.5 eq) is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the addition of aqueous hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by trituration with a mixture of ethyl acetate and hexanes to afford 4-Ethoxy-3-fluorophenylboronic acid as a solid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Product4-Ethoxy-3-fluorophenylboronic acid[1]
Yield69%[1]
Stage 2: Synthesis of (R)-4-amino-3-(4-(4-ethoxy-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one

This protocol outlines the Suzuki-Miyaura cross-coupling of 4-Ethoxy-3-fluorophenylboronic acid with a pyrazolopyrimidine intermediate to yield the final BTK inhibitor.

Materials:

  • 4-Ethoxy-3-fluorophenylboronic acid

  • (R)-4-amino-3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • To a reaction vessel is added (R)-4-amino-3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one (1.0 eq), 4-Ethoxy-3-fluorophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • The solvent system is added, and the mixture is degassed and placed under an inert atmosphere.

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final BTK inhibitor.

Quantitative Data:

ParameterValueReference
Starting Material4-Ethoxy-3-fluorophenylboronic acid[2]
Product(R)-4-amino-3-(4-(4-ethoxy-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one[2]
YieldNot explicitly stated, but this is a standard, high-yielding reaction type.[2]

Signaling Pathway Context: Bruton's Tyrosine Kinase (BTK)

The synthesized compound is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts B-cell proliferation and survival, which is a therapeutic strategy for certain B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB Activation PKC->NFkB Ca_flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Synthesized Compound) Inhibitor->BTK

Caption: Simplified BTK signaling pathway.

Conclusion

This compound is a valuable starting material for the synthesis of complex pharmaceutical molecules. The protocols detailed in this application note demonstrate a robust and efficient pathway to a potent BTK inhibitor. The conversion to 4-Ethoxy-3-fluorophenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction exemplify a key strategy in modern medicinal chemistry for the construction of biaryl structures, which are prevalent in many drug candidates. This synthetic route provides a reliable method for the production of this class of kinase inhibitors for further research and development.

References

Application Notes and Protocols for 4-Bromo-1-ethoxy-2-fluorobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the versatile building block, 4-Bromo-1-ethoxy-2-fluorobenzene. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of orthogonal functionalities—a bromine atom amenable to cross-coupling and Grignard reagent formation, and a fluoro-ethoxy-substituted aromatic ring—allows for its strategic incorporation into a wide array of molecular scaffolds.

This document outlines protocols for three key transformations of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, leading to the synthesis of arylamines.

  • Grignard Reaction: For the formation of a Grignard reagent and its subsequent carboxylation to produce a benzoic acid derivative.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This compound can be efficiently coupled with various arylboronic acids to generate functionalized biaryl compounds, which are common motifs in biologically active molecules.[1][2][3][4]

Quantitative Data for a Representative Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0 equiv)Toluene/EtOH/H₂O9012~90%
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O1008~92%
Experimental Protocol: Synthesis of 4-ethoxy-3-fluoro-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask under the inert atmosphere.

  • Add a degassed 4:1:1 mixture of toluene, ethanol, and water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-ethoxy-3-fluoro-1,1'-biphenyl.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Phenylboronic acid K₂CO₃ heating Heat to 90°C Stir for 12h reagents->heating catalyst Pd(PPh₃)₄ catalyst->heating solvent Toluene/EtOH/H₂O (Degassed) solvent->heating extraction Dilute with Ethyl Acetate Wash with H₂O and Brine heating->extraction drying Dry over MgSO₄ Filter and Concentrate extraction->drying purification Column Chromatography drying->purification product 4-ethoxy-3-fluoro-1,1'-biphenyl purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination for Arylamine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This methodology is particularly useful for the synthesis of substituted anilines from aryl halides. This compound can be coupled with a variety of primary and secondary amines to produce the corresponding N-aryl products, which are prevalent in medicinal chemistry.[5][6][7][8]

Quantitative Data for a Representative Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4 equiv)Toluene10018~95%
2This compoundAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5 equiv)Toluene11024~85%
Experimental Protocol: Synthesis of 4-(4-ethoxy-3-fluorophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4-ethoxy-3-fluorophenyl)morpholine.

Buchwald-Hartwig Amination Signaling Pathway

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition pd_complex1 L₂Pd(Ar)(Br) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange & Deprotonation pd_complex1->ligand_exchange amine Morpholine amine->ligand_exchange base NaOtBu base->ligand_exchange pd_complex2 L₂Pd(Ar)(NR₂) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 4-(4-ethoxy-3-fluorophenyl)morpholine reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reaction for Carboxylic Acid Synthesis

The formation of a Grignard reagent from this compound provides a powerful carbon nucleophile. This organometallic intermediate can react with various electrophiles, such as carbon dioxide (dry ice), to introduce a carboxylic acid functionality.[9][10][11]

Quantitative Data for a Representative Grignard Reaction
EntryAryl HalideElectrophileGrignard Formation ConditionsReaction with Electrophile ConditionsWorkupYield (%)
1This compoundCO₂ (solid)Mg, I₂, THF, refluxDry ice, then warm to RTaq. HCl~75%
Experimental Protocol: Synthesis of 4-ethoxy-3-fluorobenzoic acid

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

  • Add magnesium turnings (1.2 equiv) and a small crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve this compound (1.0 equiv) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (disappearance of the iodine color and gentle reflux).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • In a separate beaker, crush an excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethoxy-3-fluorobenzoic acid.

Grignard Reaction Logical Relationship

Grignard_Reaction start This compound reagent_formation Reaction with Mg in THF start->reagent_formation grignard 4-ethoxy-3-fluorophenylmagnesium bromide reagent_formation->grignard carboxylation Reaction with CO₂ (Dry Ice) grignard->carboxylation carboxylate Magnesium Carboxylate Salt carboxylation->carboxylate workup Acidic Workup (HCl) carboxylate->workup product 4-ethoxy-3-fluorobenzoic acid workup->product

Caption: Logical steps for the synthesis of 4-ethoxy-3-fluorobenzoic acid via a Grignard reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1-ethoxy-2-fluorobenzene as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization to construct complex molecular architectures. The protocols herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a foundation for methodology development and optimization.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and advanced materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent (or coordination and deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

This compound is an attractive substrate for these transformations. The bromo substituent serves as a reactive handle for oxidative addition to the palladium catalyst. The fluoro and ethoxy groups can influence the electronic properties of the aromatic ring and provide opportunities for further functionalization or modulation of the physicochemical properties of the final products, such as lipophilicity and metabolic stability.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving aryl bromides analogous to this compound. This data, compiled from established literature, serves as a valuable starting point for the development of specific reaction conditions for the target substrate.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
21-Bromo-3,4-difluorobenzene4-(tert-Butyl)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O1058.578
34-BromoacetophenonePhenylboronic acidSupported Pd(II)-N₂O₂ (0.25)-Na₂CO₃DMA14024>95

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Generic Aryl HalideGeneric AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[1]
2Generic Aryl HalideGeneric AcetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70-High
34-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene801285

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495[2]
21-Bromo-4-(trichloromethyl)benzeneMorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1002492[2]
3Aryl HalideBenzamide[Pd(cinnamyl)Cl]₂ (2.5)XantPhos (7.5)DBUPhMe--74

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions adapted for this compound based on established procedures for structurally similar aryl bromides.[2][3][4]

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed deionized water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.025 mmol, 2.5 mol%).

  • Add anhydrous THF (5 mL) followed by diisopropylamine (7.0 mmol, 7.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.[1]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[1]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.[2]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-aryl amine product.

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2, Base Boronic_Acid R-B(OH)2 Base Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuI Cu-alkyne Cu-C≡CR CuX->Cu-alkyne Alkyne, Base Alkyne R-C≡C-H Base Base Cu-alkyne->CuX to Pd cycle Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) R2NH, Base Amine R2NH Base Base Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L2)->Pd(0)L2 Ar-NR2 Reductive_Elimination Reductive Elimination Ar-NR2 Product Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterization (NMR, MS) Purification->Product

References

Derivatization of 4-Bromo-1-ethoxy-2-fluorobenzene for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-bromo-1-ethoxy-2-fluorobenzene, a versatile building block in medicinal chemistry. The strategic introduction of fluorine and an ethoxy group on the benzene ring offers unique properties that can be exploited to enhance the pharmacological profiles of drug candidates. This guide focuses on two of the most powerful and widely used cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the synthesis of arylamines.

Introduction

This compound serves as a valuable starting material in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluoro and ethoxy substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this scaffold attractive for the development of novel therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Key Derivatization Reactions

The primary methods for the derivatization of this compound in a medicinal chemistry context are palladium-catalyzed cross-coupling reactions. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines and N-heterocycles.[1] Arylamines are prevalent in pharmaceuticals, and this reaction provides a direct and efficient route to access these important compounds.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-8012Good
2Heteroaryl Bromides4-Tolylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)-NaHCO₃H₂O100139-99
35-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8012Good

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (5)tBuDavePhos (10)NaOtBu (1.4)Toluene1001260
24-bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ (5)tBuDavePhos (10)NaOtBu (1.4)Toluene1001267
3Aryl BromidesPrimary/Secondary AminesPd₂(dba)₃/NHC·HCl-KOtBuToluene11012Good

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 mol%)[1]

  • Base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound, and the amine.

  • Seal the tube and add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as a general workflow for the synthesis of a potential kinase inhibitor.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Product Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Oxidative Addition Kinase_Inhibitor_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis cluster_2 Evaluation Start 4-Bromo-1-ethoxy- 2-fluorobenzene Reaction1 Suzuki Coupling with Heteroaryl Boronic Acid Start->Reaction1 Intermediate Biaryl Intermediate Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Buchwald-Hartwig Amination) Intermediate->Reaction2 Product Kinase Inhibitor Candidate Reaction2->Product Assay Biological Screening (Kinase Assays) Product->Assay

References

The Pivotal Role of 4-Bromo-1-ethoxy-2-fluorobenzene in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-ethoxy-2-fluorobenzene is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and complex molecule synthesis. Its unique substitution pattern, featuring an ethoxy group, a fluorine atom, and a bromine atom, provides multiple reaction sites for strategic chemical modifications. This document outlines the application of this compound in the synthesis of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a critical target in various therapeutic areas including neurodegenerative diseases, diabetes, and cancer. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data and visualizations to guide researchers in leveraging this valuable synthetic intermediate.

Introduction: The Synthetic Utility of this compound

The strategic placement of three distinct functional groups on the benzene ring of this compound makes it an ideal starting material for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as for the formation of Grignard reagents. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design. The ethoxy group can also be a key interaction point with biological targets or can be modified in later synthetic steps.

This application note focuses on the utility of this compound as a key precursor in the synthesis of a novel class of Glycogen Synthase Kinase-3 (GSK-3) inhibitors featuring a 1,3,4-oxadiazole scaffold.

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, making it a prime target for therapeutic intervention.[3]

The general synthetic strategy involves the coupling of the 4-bromo-1-ethoxy-2-fluorophenyl moiety with a suitable heterocyclic core, in this case, a 1,3,4-oxadiazole, which is a common scaffold in medicinal chemistry known for its diverse biological activities.[4][5]

Key Synthetic Transformations

The synthesis of the target GSK-3 inhibitors from this compound can be achieved through several key chemical reactions. Below are detailed protocols for three fundamental transformations:

  • Grignard Reaction: For the introduction of the aromatic moiety to an electrophilic carbon.

  • Suzuki-Miyaura Coupling: A powerful method for carbon-carbon bond formation.

  • Sonogashira Coupling: For the synthesis of aryl alkynes, which can be further elaborated.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions, providing a benchmark for researchers.

Table 1: Grignard Reaction with an Aldehyde

EntryElectrophileGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)
11,3,4-Oxadiazole-2-carbaldehyde4-Ethoxy-2-fluorophenylmagnesium bromideTHF0 to rt275
2Benzaldehyde4-Ethoxy-2-fluorophenylmagnesium bromideDiethyl Ether0 to rt282

Table 2: Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001291
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901688

Table 3: Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFrt489
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50685

Experimental Protocols

Protocol 1: Formation of 4-Ethoxy-2-fluorophenylmagnesium bromide and Reaction with an Aldehyde

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3,4-Oxadiazole-2-carbaldehyde (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF to the flask.

  • Dissolve this compound in anhydrous THF and add it dropwise to the magnesium suspension. The reaction mixture may require gentle heating to initiate.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Add a solution of 1,3,4-Oxadiazole-2-carbaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard_Reaction_Workflow reagents This compound + Mg Turnings in THF grignard Formation of 4-Ethoxy-2-fluorophenylmagnesium bromide reagents->grignard Initiation reaction Reaction at 0°C to rt grignard->reaction aldehyde 1,3,4-Oxadiazole-2-carbaldehyde in THF aldehyde->reaction workup Quench (NH4Cl) Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product Target Alcohol purification->product

Grignard reaction workflow.
Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Suzuki-Miyaura coupling catalytic cycle.

Signaling Pathway: Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a key downstream regulator in numerous signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. For instance, in the insulin signaling pathway, activation of Akt (Protein Kinase B) leads to the phosphorylation of GSK-3 at Ser9/21, rendering it inactive.[6][7] In the Wnt signaling pathway, GSK-3 is a component of the "destruction complex" that targets β-catenin for degradation. Wnt signaling leads to the disassembly of this complex, stabilizing β-catenin, which can then translocate to the nucleus and activate gene transcription.[7]

GSK3_Signaling_Pathway cluster_insulin Insulin Pathway cluster_wnt Wnt Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt (PKB) PI3K->Akt GSK3 GSK-3 Akt->GSK3 Inhibition (pSer9/21) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, CK1) Frizzled->DestructionComplex Inhibition DestructionComplex->GSK3 beta_catenin β-catenin GS_active Glycogen Synthase (active) GSK3->GS_active Phosphorylation GSK3->beta_catenin Phosphorylation GS_inactive Glycogen Synthase (inactive) GS_active->GS_inactive degradation Proteasomal Degradation beta_catenin->degradation transcription Gene Transcription beta_catenin->transcription Translocation to Nucleus

Simplified GSK-3 signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application in the preparation of GSK-3 inhibitors highlights its potential for the development of novel therapeutics. The provided protocols for key synthetic transformations offer a practical guide for researchers to utilize this compound effectively in their synthetic endeavors.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the development of novel bioactive molecules. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a robust and industrially applicable two-step synthetic route. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Synthetic Pathway Overview

The recommended scalable synthesis of this compound proceeds via a two-step sequence starting from the readily available 2-fluorophenol.

  • Bromination of 2-Fluorophenol: The first step involves the regioselective bromination of 2-fluorophenol to produce the key intermediate, 4-bromo-2-fluorophenol.

  • Williamson Ether Synthesis: The subsequent step is a Williamson ether synthesis, where the hydroxyl group of 4-bromo-2-fluorophenol is O-ethylated to yield the final product, this compound.

This pathway is advantageous due to the high yields, selectivity, and scalability of each step.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol details the bromination of 2-fluorophenol to yield 4-bromo-2-fluorophenol.

Materials:

  • 2-Fluorophenol

  • Dichloromethane (DCM)

  • Bromine

  • Sodium bisulfite

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution via a dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-2-fluorophenol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Protocol 1:

ParameterValue
Scale0.2 mol
2-Fluorophenol22.4 g
Bromine32.0 g
Dichloromethane250 mL
Typical Yield85-95%
Purity (by GC)>98%
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the O-ethylation of 4-bromo-2-fluorophenol to produce this compound.

Materials:

  • 4-Bromo-2-fluorophenol

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF or acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the ethylating agent (ethyl iodide or diethyl sulfate, 1.1-1.3 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.

Quantitative Data for Protocol 2:

ParameterValue
Scale0.1 mol
4-Bromo-2-fluorophenol19.1 g
Potassium Carbonate27.6 g (2.0 eq)
Ethyl Iodide17.2 g (1.1 eq)
Anhydrous DMF100 mL
Typical Yield90-98%
Purity (by GC)>99%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis A 2-Fluorophenol C Reaction Mixture (0-5 °C -> RT) A->C B Bromine / DCM B->C D Work-up & Purification C->D E 4-Bromo-2-fluorophenol D->E F 4-Bromo-2-fluorophenol E->F Intermediate H Reaction Mixture (50-60 °C) F->H G Ethylating Agent (EtI or (Et)₂SO₄) K₂CO₃ / DMF G->H I Work-up & Purification H->I J This compound I->J

Caption: Overall synthetic workflow for this compound.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products phenol 4-Bromo-2-fluorophenol phenoxide Phenoxide Formation phenol->phenoxide Deprotonation base Base (K₂CO₃) base->phenoxide ethyl_halide Ethylating Agent (Et-X) sn2 SN2 Attack ethyl_halide->sn2 phenoxide->sn2 Nucleophilic Attack product This compound sn2->product salt Salt (KX) sn2->salt

Caption: Key steps in the Williamson ether synthesis of this compound.

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of 4-Bromo-1-ethoxy-2-fluorobenzene with acrylates. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This particular transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The reaction involves the coupling of this compound with an acrylate ester (e.g., ethyl acrylate, methyl acrylate, or butyl acrylate) to yield the corresponding (E)-3-(4-ethoxy-3-fluorophenyl)acrylate derivative. This cinnamic acid derivative serves as a versatile building block for the synthesis of various pharmaceutical and bioactive compounds.

Reaction Scheme:

Data Presentation: Summary of Heck Reaction Conditions

The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[2] Below is a summary of typical conditions that can be applied to the Heck reaction of this compound with acrylates, based on protocols for similar aryl bromides.

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective choice.
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is preferred for cost-effectiveness.
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands are often used to stabilize the Pd catalyst.[1]
Ligand Loading 1 - 10 mol%Typically used in a 1:1 or 2:1 ratio with the palladium catalyst.
Base Triethylamine (Et₃N), K₂CO₃, NaOAc, Cs₂CO₃An inorganic base like K₂CO₃ or an organic base like Et₃N is commonly employed.[1]
Base Stoichiometry 1.5 - 3.0 equivalentsExcess base is used to neutralize the HBr generated during the reaction.
Solvent DMF, DMAc, NMP, Acetonitrile, TolueneHigh-boiling polar aprotic solvents are generally effective.
Alkene Ethyl acrylate, Methyl acrylate, Butyl acrylateAcrylates are ideal alkenes due to their electron-withdrawing groups.[1]
Alkene Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkene is typically used.
Temperature 80 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[2]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.

Experimental Protocols

The following is a representative experimental protocol for the Heck reaction of this compound with ethyl acrylate. This protocol is based on established procedures for similar substrates and should be optimized for specific laboratory conditions.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (5 mL), followed by ethyl acrylate (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reaction: The reaction mixture is stirred and heated to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 12-24 hours), the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (E)-ethyl 3-(4-ethoxy-3-fluorophenyl)acrylate.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X (Alkene)Ln Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X Ln Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdII_Hydride H-Pd(II)-X (Product)Ln Beta_Hydride->PdII_Hydride Product Reductive_Elim Reductive Elimination PdII_Hydride->Reductive_Elim Base Reductive_Elim->Pd0 HX + Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for performing the Heck reaction in a laboratory setting.

Heck_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup addition Addition of Solvent, Alkene, and Base setup->addition reaction Heating and Stirring (Monitor by TLC/GC-MS) addition->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions and Grignard reagent formation to functionalize the C-Br bond of 4-Bromo-1-ethoxy-2-fluorobenzene. This key building block is of significant interest in medicinal chemistry and materials science, and its derivatization allows for the synthesis of a wide array of novel molecules. The following protocols are based on established methodologies for aryl bromides and are intended as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[1][2][3] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.

Experimental Protocol:

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is added via syringe.[4] The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), is then added.[1] The reaction mixture is heated to 80-100 °C and stirred vigorously for 8-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1001088
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O801685
44-Vinylphenylboronic acidG-COOH-Pd-10 (heterogeneous)Na₂CO₃DMA1402495[5][6]

Note: The data presented is representative of Suzuki-Miyaura reactions with similar aryl bromides and may require optimization for this compound.

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) setup Reaction Setup: - Inert Atmosphere (Ar/N₂) - Add Reagents & Catalyst - Add Degassed Solvent reagents->setup 1. Combine reaction Reaction: - Heat to 80-100 °C - Stir for 8-16 h - Monitor by TLC/LC-MS setup->reaction 2. Heat workup Workup: - Cool to RT - Aqueous Extraction - Dry & Concentrate reaction->workup 3. Quench & Extract purification Purification: - Flash Column Chromatography workup->purification 4. Purify product Product: 4-Aryl-1-ethoxy-2-fluorobenzene purification->product 5. Isolate

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7][8] This reaction is highly valuable for the preparation of a wide range of aniline derivatives.[9]

Experimental Protocol:

In an oven-dried Schlenk tube, this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.) are combined. The tube is sealed, evacuated, and backfilled with argon. A palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) are added, followed by a dry, deoxygenated solvent like toluene or dioxane. The reaction mixture is then heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination:
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1001895
2AnilinePd(OAc)₂/BINAP (3/4.5)Cs₂CO₃Dioxane1102089
3BenzylaminePd₂(dba)₃/DavePhos (1/2)K₃PO₄THF802482
4Pyrrolidine(IPr)Pd(acac)Cl (2)K₂CO₃t-AmylOH1001691

Note: The data presented is representative of Buchwald-Hartwig aminations with similar aryl bromides and may require optimization for this compound.

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Base (e.g., NaOtBu) setup Reaction Setup: - Inert Atmosphere (Ar) - Add Reagents, Catalyst & Ligand - Add Dry Solvent reagents->setup 1. Combine reaction Reaction: - Heat to 80-110 °C - Stir for 12-24 h - Monitor by TLC/LC-MS setup->reaction 2. Heat workup Workup: - Cool to RT - Quench with H₂O - Extract & Concentrate reaction->workup 3. Quench & Extract purification Purification: - Flash Column Chromatography workup->purification 4. Purify product Product: N-Aryl-4-ethoxy-3-fluoroaniline purification->product 5. Isolate

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[10][11]

Experimental Protocol:

To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%) are added.[12] A base, typically an amine like triethylamine or diisopropylamine, is added, which can also serve as a co-solvent. The reaction is stirred at room temperature to 60 °C under an inert atmosphere for 3-12 hours.[12] The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.

Representative Data for Sonogashira Coupling:
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHFRT690
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)DIPADMF50493
31-HexynePd(OAc)₂/PPh₃ (2/4)CuI (2)Et₃NAcetonitrile60885
4EthynyltrimethylsilanePd(dppf)Cl₂ (3)CuI (1.5)PiperidineTolueneRT1288

Note: The data presented is representative of Sonogashira couplings with similar aryl bromides and may require optimization for this compound.

Sonogashira_Workflow reagents Reagents: - this compound - Terminal Alkyne - Base (e.g., Et₃N) setup Reaction Setup: - Inert Atmosphere (Ar) - Add Reagents, Pd & Cu Catalysts - Add Solvent reagents->setup 1. Combine reaction Reaction: - Stir at RT-60 °C - Time: 3-12 h - Monitor by TLC setup->reaction 2. Stir workup Workup: - Filter through Celite - Aqueous Extraction - Dry & Concentrate reaction->workup 3. Filter & Extract purification Purification: - Flash Column Chromatography workup->purification 4. Purify product Product: 4-Alkynyl-1-ethoxy-2-fluorobenzene purification->product 5. Isolate

Sonogashira Coupling Experimental Workflow

Cyanation

The cyanation of aryl halides is a fundamental transformation for introducing a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides. Palladium- or copper-catalyzed methods are commonly employed.[13]

Experimental Protocol:

To a sealed tube, add this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., dppf, 4 mol%). A dry, polar aprotic solvent like DMF or DMA is added, and the tube is sealed and purged with an inert gas. The reaction mixture is heated to 120-140 °C for 12-24 hours. After cooling, the reaction is carefully quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Representative Data for Cyanation:
EntryCyanide SourceCatalyst/Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃/dppf (2/4)-DMF1201885
2K₄[Fe(CN)₆]Pd(OAc)₂/XPhos (2/4)Na₂CO₃t-AmylOH1302478
3CuCNPd/C (5)-NMP1401675
4NaCNCuI (10)KI, diamine ligandToluene1102488

Note: The data presented is representative of cyanation reactions with similar aryl bromides and may require optimization for this compound.

Cyanation_Workflow reagents Reagents: - this compound - Cyanide Source (e.g., Zn(CN)₂) setup Reaction Setup: - Sealed Tube, Inert Atmosphere - Add Reagents & Catalyst - Add Dry Solvent reagents->setup 1. Combine reaction Reaction: - Heat to 120-140 °C - Stir for 12-24 h - Monitor by GC/LC-MS setup->reaction 2. Heat workup Workup: - Cool to RT - Careful Quenching - Extract & Concentrate reaction->workup 3. Quench & Extract purification Purification: - Flash Column Chromatography workup->purification 4. Purify product Product: 4-Cyano-1-ethoxy-2-fluorobenzene purification->product 5. Isolate

Cyanation Reaction Experimental Workflow

Grignard Reagent Formation and Reaction

Grignard reagents are powerful nucleophiles and strong bases, formed by the reaction of an organohalide with magnesium metal.[14][15] They are highly useful for forming new carbon-carbon bonds by reacting with various electrophiles.

Experimental Protocol:

All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere. To a round-bottom flask containing magnesium turnings (1.5 equiv.) and a small crystal of iodine in anhydrous diethyl ether or THF, a solution of this compound (1.0 equiv.) in the same anhydrous solvent is added dropwise.[16] The reaction may require gentle heating to initiate, after which it should be maintained at a gentle reflux for 1-2 hours. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution. The freshly prepared Grignard reagent can then be reacted in situ with a suitable electrophile (e.g., an aldehyde, ketone, or CO₂). For reaction with CO₂, the Grignard solution is added to crushed dry ice, followed by an acidic workup to yield the corresponding carboxylic acid.[16]

Representative Data for Grignard Reaction Products:
EntryElectrophileProduct TypeWorkupTypical Yield (%)
1CO₂ (dry ice)Carboxylic AcidAcidic (e.g., HCl)70-85
2BenzaldehydeSecondary AlcoholAcidic75-90
3AcetoneTertiary AlcoholAcidic80-95
4Dimethylformamide (DMF)AldehydeAcidic65-80

Note: The yields are representative for Grignard reactions and are highly dependent on anhydrous conditions. Optimization will be necessary.

Grignard_Workflow reagents Reagents: - this compound - Mg Turnings, I₂ (cat.) - Anhydrous Ether/THF formation Grignard Formation: - Inert Atmosphere, Dry Glassware - Add Aryl Bromide to Mg - Reflux for 1-2 h reagents->formation 1. Initiate reaction Reaction with Electrophile: - Add Grignard to Electrophile (e.g., Dry Ice, Aldehyde) - Stir at appropriate temp. formation->reaction 2. React workup Workup: - Quench with aq. acid - Extract with Ether - Dry & Concentrate reaction->workup 3. Quench & Extract purification Purification: - Recrystallization or Chromatography workup->purification 4. Purify product Product: Functionalized Derivative purification->product 5. Isolate

Grignard Reagent Formation and Reaction Workflow

References

Troubleshooting & Optimization

Purification of crude 4-Bromo-1-ethoxy-2-fluorobenzene by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Bromo-1-ethoxy-2-fluorobenzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude this compound via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select an appropriate solvent for recrystallization?

A1: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For this compound, which is a moderately polar aromatic ether, suitable options include alcohols (like ethanol or isopropanol), or a mixed solvent system. A common and effective choice is an ethanol/water mixture, where the compound is soluble in hot ethanol and insoluble in water (the anti-solvent).[1][2][3] Start by testing the solubility of a small amount of your crude product in various solvents to find the optimal one.

Q2: No crystals are forming even after the solution has cooled. What should I do?

A2: This is a common issue that can arise from two main causes:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[4] To fix this, gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.[4] Induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the meniscus or by adding a "seed crystal" of the pure compound, if available.[5]

Q3: My compound has "oiled out" into a liquid layer instead of forming solid crystals. How can I fix this?

A3: Oiling out occurs when the solid comes out of solution at a temperature above its melting point.[4][6] This is common with impure compounds. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the solution's saturation temperature.[6]

  • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[4]

Q4: The yield of my recrystallized product is very low. What went wrong?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of your product will remain in the mother liquor.[5]

  • Premature crystallization: The product may have crystallized in the filter funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, after slow cooling to room temperature to maximize crystal recovery.[7]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[5]

Q5: My final product is still colored. How can I remove colored impurities?

A5: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8]

  • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

  • Add a very small amount (a spatula tip) of activated charcoal to the solution.

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Use charcoal sparingly as it can also adsorb your desired product, reducing the overall yield.[8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure using a recommended ethanol/water solvent system.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small quantity of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a filter funnel and a clean receiving Erlenmeyer flask. Quickly filter the hot solution through fluted filter paper to remove any insoluble impurities or activated charcoal. This step prevents premature crystallization in the funnel.

  • Crystallization: If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all residual solvent.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The table below provides representative solubility data for this compound in common laboratory solvents to guide your choice. An ideal solvent exhibits a large difference in solubility between hot and cold conditions.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability Assessment
Ethanol~5> 40Good: Significant solubility increase with temperature.
Methanol~6> 45Good: Similar profile to ethanol.
Isopropanol~4> 35Good: Effective, but higher boiling point.
Hexane< 1~5Poor as single solvent: Low solubility even when hot. Can be used as an anti-solvent.
Toluene~15> 50Moderate: High solubility at room temperature may lead to lower yields.
Ethanol/Water (9:1)~2> 30Excellent: Low solubility when cold, high solubility when hot. Ideal for high recovery.
Acetone> 30> 50Poor: Too soluble at room temperature.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.

G start Recrystallization Problem Identified no_crystals No Crystals Formed Upon Cooling start->no_crystals oiling_out Product 'Oiled Out' Instead of Crystallizing start->oiling_out low_yield Yield is Very Low start->low_yield colored_crystals Crystals are Discolored start->colored_crystals cause_solvent Cause: Too Much Solvent? no_crystals->cause_solvent Check solvent volume solution_solvent Solution: Boil off excess solvent and re-cool. cause_solvent->solution_solvent If yes cause_super Cause: Supersaturation? cause_solvent->cause_super If no solution_super Solution: 1. Scratch inner flask surface. 2. Add a seed crystal. cause_super->solution_super If likely cause_oiling Cause: Solution saturated above compound's melting point. oiling_out->cause_oiling solution_oiling Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool slowly. cause_oiling->solution_oiling cause_yield Cause: Excess solvent used or premature crystallization? low_yield->cause_yield solution_yield Solution: 1. Use minimum hot solvent. 2. Pre-heat filtration gear. 3. Concentrate mother liquor for a second crop. cause_yield->solution_yield cause_color Cause: Soluble colored impurities present. colored_crystals->cause_color solution_color Solution: Add activated charcoal to hot solution before filtration. cause_color->solution_color

Caption: Troubleshooting workflow for recrystallization.

References

Troubleshooting low conversion in 4-Bromo-1-ethoxy-2-fluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-ethoxy-2-fluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on overcoming low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality. Key considerations include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides like the target compound, bulky, electron-rich phosphine ligands are often more effective.

  • Base Selection: The choice and quality of the base are crucial. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The base must be anhydrous and finely powdered for optimal reactivity.

  • Solvent and Temperature: The reaction is sensitive to the solvent system and temperature. Aprotic solvents like toluene, dioxane, or DMF, often in the presence of water, are commonly used. The optimal temperature will depend on the specific catalyst system and substrates.

  • Reagent Purity: The purity of the boronic acid, aryl halide, and solvent is paramount. Impurities can poison the catalyst and inhibit the reaction.

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to prevent catalyst deactivation.

Q2: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. What can I do to improve the outcome?

A2: Sluggish Buchwald-Hartwig aminations are a common challenge. To improve your reaction's performance, consider the following:

  • Catalyst System Optimization: Similar to Suzuki couplings, the choice of palladium precursor and ligand is vital. For aryl bromides, catalyst systems based on ligands like X-Phos or SPhos often provide good results. The use of pre-catalysts can also be beneficial.

  • Base Strength and Solubility: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are typically required. The solubility of the base in the reaction medium can also impact the reaction rate.

  • Solvent Effects: The choice of solvent can significantly influence the reaction. Toluene, dioxane, and THF are commonly used. The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Amine Substrate: The nature of the amine coupling partner can affect the reaction rate. Sterically hindered or electronically deactivated amines may require more forcing conditions or specialized catalyst systems.

Q3: I am observing significant side product formation, such as homocoupling of my boronic acid, in my Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling of the boronic acid is a frequent side reaction, particularly with electron-rich boronic acids. To minimize this unwanted reaction, you can:

  • Ensure Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids. Use techniques like freeze-pump-thaw or sparging with an inert gas to thoroughly remove oxygen from your reaction mixture and solvents.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

  • Choose an Appropriate Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.

Q4: Can I perform a directed ortho-lithiation on this compound?

A4: Yes, directed ortho-lithiation is a potential reaction pathway. The ethoxy and fluoro groups can act as directing metalation groups (DMGs). However, the bromo substituent introduces a competing pathway: lithium-halogen exchange. This exchange is often faster than deprotonation, especially with organolithium reagents like n-butyllithium or t-butyllithium.[1][2] To favor ortho-lithiation, a non-exchanging base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may be more effective. The regioselectivity of the lithiation will be directed by the combined influence of the fluoro and ethoxy groups.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or very low product formation, starting material remains.Inactive catalyst.- Ensure the palladium catalyst is not old or decomposed. - Use a fresh, high-purity catalyst. - Ensure the ligand is not oxidized.
Insufficiently anhydrous or degassed conditions.- Use anhydrous solvents and reagents. - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Inappropriate base.- Use a high-purity, anhydrous base. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Reaction starts but does not go to completion.Catalyst deactivation.- Lower the reaction temperature. - Increase catalyst loading. - Switch to a more robust ligand.
Poor solubility of reagents.- Try a different solvent or a co-solvent system. - Ensure vigorous stirring.
Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low conversion with starting materials remaining.Ineffective catalyst-ligand combination.- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider using a palladium pre-catalyst.
Incorrect base strength or solubility.- Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or K₃PO₄). - Ensure the base is finely powdered and well-dispersed.
Reaction temperature is too low.- Incrementally increase the reaction temperature while monitoring for decomposition.
Formation of dehalogenated arene byproduct.β-hydride elimination.- This can be a competing pathway.[2] Try a different ligand that promotes reductive elimination over β-hydride elimination. - Lowering the reaction temperature may also help.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides that are structurally similar to this compound. This data is intended to provide a baseline for comparison and optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium Source Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024~90
PdCl₂(dppf)-K₂CO₃DMF8012~92

Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides

Palladium Source Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1002~98
Pd(OAc)₂XPhosK₂CO₃t-BuOH12024~85
[Pd(cinnamyl)Cl]₂XantphosDBUToluene1102~88

Note: Yields are representative and can vary based on the specific amine coupling partner and precise reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., SPhos, 0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Toluene/H₂O). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, charge a reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., BINAP, 0.06 equiv), and base (e.g., NaOtBu, 1.4 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (or another suitable solvent). Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired N-aryl product.

Visualizations

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Optimize_Ligand Screen Different Ligands Check_Catalyst->Optimize_Ligand Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base Optimize_Solvent_Temp Adjust Solvent and Temperature Check_Conditions->Optimize_Solvent_Temp Degas_System Ensure Rigorous Degassing Check_Reagents->Degas_System Successful_Reaction Improved Conversion Optimize_Ligand->Successful_Reaction Optimize_Base->Successful_Reaction Optimize_Solvent_Temp->Successful_Reaction Degas_System->Successful_Reaction

Caption: Troubleshooting workflow for low conversion.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)(Ar')L2 Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Add Pd source, ligand, and base to flask b Add aryl halide and amine a->b c Add degassed solvent b->c d Heat to desired temperature with stirring c->d e Monitor reaction by TLC/GC-MS d->e f Cool, dilute, and filter e->f g Extract and dry organic layer f->g h Purify by column chromatography g->h i i h->i Isolated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Side product formation in the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene. The primary synthetic route addressed is the Williamson ether synthesis, a robust and widely used method for forming the ether linkage from a phenol and an alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-fluorophenol with a suitable base to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as iodoethane or ethyl bromide, in an SN2 reaction to form the desired ether.[1][2]

Q2: Which base and solvent are optimal for this synthesis?

A2: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is a common choice. For the solvent, a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is recommended as it effectively dissolves the reactants and promotes the SN2 mechanism.[2]

Q3: My reaction is slow or does not go to completion. How can I drive it forward?

A3: To improve reaction rates and ensure completion, consider the following:

  • Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the rate of reaction.[2]

  • Reagents: Ensure your reagents are pure and anhydrous. The base should be finely ground to maximize surface area.

  • Alkylating Agent: Iodoethane is more reactive than ethyl bromide and may improve reaction times and yield.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

Q4: What are the most likely side products or impurities I might encounter?

A4: The most common impurities are:

  • Unreacted 4-bromo-2-fluorophenol: This is the most common impurity, resulting from an incomplete reaction. It will appear as a more polar spot on a TLC plate compared to the product.

  • Elimination Product (Ethene): While less common with primary alkyl halides like iodoethane, the ethoxide base can potentially induce an E2 elimination reaction, though this primarily results in a gaseous byproduct (ethene) and does not typically contaminate the final solid product.[3]

  • Impurities from Starting Materials: The purity of the starting 4-bromo-2-fluorophenol is crucial. Impurities present in this material will carry through the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: After workup, my crude product contains a significant amount of unreacted 4-bromo-2-fluorophenol.

  • Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or impure/wet reagents.

  • Solution:

    • Reaction Conditions: Ensure the reaction is heated sufficiently (60-80 °C) and allowed to run for an adequate amount of time (monitor by TLC).

    • Base: Use a slight excess of finely ground potassium carbonate to ensure complete deprotonation of the phenol.

    • Alkylating Agent: Use a small excess (e.g., 1.2 equivalents) of the ethylating agent.[2]

    • Purification: Unreacted phenol can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) during workup, which will deprotonate the acidic phenol and pull it into the aqueous layer. The desired ether product will remain in the organic layer.

Problem 2: The yield of the purified product is very low.

  • Cause: This could be due to an incomplete reaction, mechanical losses during workup and purification, or a competing side reaction.

  • Solution:

    • Optimize Reaction: Follow the steps in Problem 1 to maximize the conversion of the starting material.

    • Workup Procedure: Be meticulous during the workup. Ensure efficient extraction from the aqueous phase by using an adequate volume of organic solvent and performing multiple extractions.

    • Purification: Optimize the conditions for column chromatography to minimize product loss. Use a suitable solvent system to achieve good separation between the product and any impurities.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Incomplete ReactionInsufficient time/temperature, impure reagents.Increase reaction time/temperature; use pure, dry reagents and solvents.
Low YieldIncomplete reaction, loss during workup/purification.Optimize reaction conditions; perform careful extractions and chromatography.
Multiple Spots on TLCPresence of unreacted starting material or other impurities.Identify spots using the reference table below; purify via column chromatography.

Table 2: Typical TLC Profile (Silica Gel, 9:1 Hexane:Ethyl Acetate)

CompoundExpected Rf Value (Approximate)Visualization
This compound (Product)~0.6 - 0.7UV (254 nm)
4-bromo-2-fluorophenol (Starting Material)~0.3 - 0.4UV (254 nm), stains with KMnO₄
Iodoethane (Starting Material)High Rf, may not be visibleStains with KMnO₄

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for the etherification of hindered phenols.[2]

Materials:

  • 4-bromo-2-fluorophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Iodoethane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-2-fluorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol (to a concentration of approx. 0.5 M). Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add iodoethane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 70 °C. Monitor the reaction progress by TLC until the starting phenol is completely consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water (2 times) and then with brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Synthesis_Pathway SM 4-bromo-2-fluorophenol Int Phenoxide Intermediate SM->Int Deprotonation Product This compound Int->Product SN2 Attack Base K₂CO₃ Base->SM AlkylHalide Iodoethane AlkylHalide->Int Side_Products Start Reaction Mixture (4-bromo-2-fluorophenol + Iodoethane + Base) DesiredPath Desired Synthesis Start->DesiredPath IncompletePath Incomplete Reaction Start->IncompletePath Product Target Product: This compound DesiredPath->Product SideProduct Key Impurity: Unreacted 4-bromo-2-fluorophenol IncompletePath->SideProduct Troubleshooting_Workflow Start Run Reaction & Monitor by TLC CheckSM Is Starting Material (Phenol) Consumed? Start->CheckSM ContinueRxn Continue Heating/ Increase Temperature CheckSM->ContinueRxn No Workup Proceed to Workup & Purification CheckSM->Workup Yes ContinueRxn->CheckSM CheckYield Check Yield & Purity Workup->CheckYield Success Synthesis Complete CheckYield->Success High Optimize Review Protocol: - Reagent Purity - Stoichiometry - Workup Technique CheckYield->Optimize Low

References

Technical Support Center: Purification of 4-Bromo-1-ethoxy-2-fluorobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 4-Bromo-1-ethoxy-2-fluorobenzene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately non-polar compounds like this compound, silica gel (230-400 mesh) is the most common and effective stationary phase.[1] Its polarity allows for good separation of non-polar to moderately polar compounds.

Q2: How do I determine the best mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is typically determined by running a series of tests on a Thin Layer Chromatography (TLC) plate.[2] A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[2]

Q3: What is a target Rf value I should aim for in my TLC development?

A3: For effective separation in column chromatography, an Rf (retention factor) value between 0.2 and 0.4 for the desired compound on a TLC plate is generally recommended.[2][3] This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage).

Q4: Can I use a single solvent as the mobile phase?

A4: While a single solvent can be used, a two-component solvent system (e.g., hexane and ethyl acetate) offers better control over the polarity of the mobile phase.[2] This allows for fine-tuning the separation and the option of using a gradient elution, where the polarity of the mobile phase is gradually increased to elute compounds with different polarities.

Q5: How can I visualize the compound on a TLC plate or during column collection, as this compound is colorless?

A5: Aromatic compounds like this compound are often UV active. You can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). For monitoring the column fractions, you can spot a small amount of each fraction on a TLC plate and check for the presence of your compound under UV light.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (Low Rf) The mobile phase is not polar enough to move the compound up the stationary phase.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Compound runs with the solvent front (High Rf) The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation of the desired compound from an impurity The polarity of the impurity is very similar to your product. The column may be overloaded.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. Ensure you are not overloading the column; a general rule is to use 50-100g of silica for every 1g of crude material.
Streaking or tailing of the compound spot on TLC or in the column The compound may be too soluble in the mobile phase, leading to trailing. The compound might be acidic or basic and interacting strongly with the silica. The column may be poorly packed.Try a different solvent system. If your compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine (0.1-1%) to the mobile phase can improve peak shape.[3] Repack the column carefully to ensure a uniform stationary phase bed.
The compound appears to be degrading on the column Some compounds are sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (1-3%).[3] Alternatively, consider using a different stationary phase like alumina.
Cracks appear in the silica gel bed The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the column is packed uniformly as a slurry. When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis of the crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Based on TLC analysis, prepare a suitable mobile phase. A good starting point for a compound with the polarity of this compound is a mixture of 95:5 (v/v) Hexane:Ethyl Acetate .

  • Prepare a sufficient volume of this solvent mixture to pack the column and run the entire separation.

3. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica settle uniformly.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading (recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (e.g., using a pump or compressed air) to start the elution.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by periodically collecting a small drop from the column outlet onto a TLC plate and checking under a UV lamp.

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated data based on the purification of similar halogenated aromatic compounds. Actual results may vary.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for this type of compound.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (98:2 to 90:10 v/v)The exact ratio should be determined by TLC.
Target Rf on TLC 0.2 - 0.4In the chosen mobile phase.
Silica to Compound Ratio 50:1 to 100:1 (w/w)Higher ratios for difficult separations.
Expected Purity >98%Dependent on the impurity profile of the crude material.
Expected Yield 80-95%Dependent on the efficiency of the separation and handling.

Experimental Workflow

experimental_workflow prep Preparation tlc TLC Analysis (Determine Mobile Phase) prep->tlc Crude Sample packing Column Packing (Silica Gel Slurry) tlc->packing Optimized Eluent loading Sample Loading (Wet or Dry) packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring Collect Fractions pooling Combine Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

References

Improving regioselectivity in reactions with 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1-ethoxy-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding regioselectivity in reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: Regioselectivity is determined by the combined electronic and steric effects of the three substituents on the benzene ring: the ethoxy (-OEt) group, the fluorine (-F) atom, and the bromine (-Br) atom.[1] The ethoxy group is a strong activating group and an ortho-, para- director due to its ability to donate electron density through resonance.[2][3] The fluorine and bromine atoms are weakly deactivating groups but are also ortho-, para- directors.[2][4] The powerful activating effect of the ethoxy group is the dominant influence, directing incoming electrophiles primarily to the positions ortho and para relative to it.

Q2: For electrophilic aromatic substitution (EAS), which position on the ring is the most reactive?

A2: The ethoxy group at C1 directs incoming electrophiles to the C2 and C6 (ortho) and C4 (para) positions. However, the C2 and C4 positions are already occupied by fluorine and bromine, respectively. Therefore, electrophilic aromatic substitution, such as nitration or halogenation, will overwhelmingly occur at the C6 position, which is ortho to the activating ethoxy group and sterically accessible.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?

A3: Standard SNAr reactions are challenging with this compound. SNAr mechanisms typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[5][6] This molecule lacks such strong activating groups. However, nucleophilic substitution of the C-F bond might be possible under specific conditions, such as using organic photoredox catalysis, which can enable the defluorination of unactivated fluoroarenes.[7]

Q4: In metal-catalyzed cross-coupling reactions, which halide is more likely to react?

A4: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Fluorine (C-F) bond in typical palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[8][9] This difference in reactivity allows for selective functionalization at the C4 position (where bromine is located) while leaving the C-F bond intact for potential subsequent transformations. Alkyl fluorides are generally inert under many conventional cross-coupling conditions.[10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Q: My nitration reaction is yielding a mixture of isomers instead of the expected C6-substituted product. What can I do to improve selectivity?

A: While the C6 position is strongly favored, side products can arise from reactions at less activated positions or from competing reaction pathways. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Explanation
High Reaction Temperature Lower the reaction temperature (e.g., perform the reaction at 0 °C or below).Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions, leading to a mixture of isomers.[1]
Incorrectly Chosen Lewis Acid For reactions like Friedel-Crafts, use a milder Lewis acid (e.g., ZnCl₂, FeBr₃) instead of a very strong one (e.g., AlCl₃).A highly reactive electrophile generated by a strong Lewis acid can be less selective. Tuning the electrophilicity can enhance regioselectivity.[1]
Solvent Effects Experiment with different solvents. A less polar solvent may enhance selectivity by favoring the kinetically controlled product.The solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the product distribution.
Issue 2: Low Yield or No Reaction in Suzuki Cross-Coupling

Q: I am trying to perform a Suzuki coupling at the C-Br position, but the reaction is sluggish and gives low yields. How can I optimize this?

A: Low yields in cross-coupling reactions often stem from issues with catalyst activity, reaction conditions, or reagent quality.

Potential Cause Recommended Solution Explanation
Catalyst Deactivation Use a suitable phosphine ligand (e.g., SPhos, XPhos) to stabilize the palladium catalyst and promote oxidative addition. Ensure all reagents and solvents are anhydrous and degassed.The choice of ligand is critical for the stability and efficiency of the catalytic cycle.[8] Oxygen can deactivate the Pd(0) catalyst.
Ineffective Base Screen different bases. A stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones like Na₂CO₃, especially if the boronic acid is less reactive.The base plays a crucial role in the transmetalation step of the Suzuki coupling mechanism.
Low Reaction Temperature Gradually increase the reaction temperature. While higher temperatures can sometimes reduce selectivity, they are often necessary to drive the catalytic cycle forward.The oxidative addition of the C-Br bond to the palladium center is often the rate-limiting step and is temperature-dependent.[9]

Visualizing Reactivity and Workflows

The following diagrams illustrate the key concepts of regioselectivity for this compound.

Caption: Directing effects of substituents on the aromatic ring.

Troubleshooting Workflow for Suzuki Coupling start Low Yield in Suzuki Coupling (at C-Br position) check_reagents Verify Reagent Quality (Anhydrous, Degassed) start->check_reagents check_catalyst Optimize Catalyst System (Pd source + Ligand) check_reagents->check_catalyst Reagents OK check_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->check_base System Optimized check_temp Adjust Temperature (e.g., 80°C -> 100°C) check_base->check_temp Base Optimized success High Yield Achieved check_temp->success Conditions Optimized

Caption: A logical workflow for troubleshooting a Suzuki coupling reaction.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the selective cross-coupling at the C-Br position of this compound.

Objective: To synthesize 4-Aryl-1-ethoxy-2-fluorobenzene via a selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or PdCl₂(dppf) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the chosen base.

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent mixture (dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-Aryl-1-ethoxy-2-fluorobenzene.

Expected Outcome: This procedure should yield the desired coupled product with high regioselectivity, reacting exclusively at the C-Br bond while preserving the C-F bond.

References

Technical Support Center: Production of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My Williamson ether synthesis reaction is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of this compound via Williamson ether synthesis can stem from several factors. The primary considerations are incomplete deprotonation of the starting phenol, side reactions, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The reaction requires the formation of a phenoxide from 4-bromo-2-fluorophenol. Incomplete deprotonation will leave unreacted starting material.

    • Base Selection: Use a sufficiently strong base to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water will consume the base and quench the phenoxide.

  • Minimize Side Reactions: The primary competing reaction is the E2 elimination of the ethylating agent, particularly if using a stronger base or higher temperatures.

    • Choice of Ethylating Agent: Use a good leaving group that is amenable to Sₙ2 reactions. Ethyl bromide or ethyl iodide are common choices.

    • Temperature Control: Maintain a moderate reaction temperature to favor Sₙ2 over E2 elimination.

  • Optimize Reaction Conditions:

    • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally preferred as it can accelerate Sₙ2 reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid decomposition.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on a TLC plate and several peaks in the GC analysis. What are the likely impurities and how can I identify them?

Answer: The presence of multiple impurities is a common issue. Based on the Williamson ether synthesis route, the following are the most probable impurities:

  • Unreacted 4-bromo-2-fluorophenol: This is a common impurity if the reaction has not gone to completion or if there was insufficient base.

  • Over-alkylation Product (if applicable): While less common for this specific starting material, in some cases, side reactions on the aromatic ring can occur.

  • Ethyl Halide Elimination Product (Ethene): This is a gaseous byproduct and is unlikely to be observed in the crude product.

  • Side products from the base: For example, if using sodium ethoxide, any excess can remain.

Identification Workflow:

A combination of analytical techniques is recommended for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the impurities. Comparing the spectra of the crude product to that of the pure compound and starting materials can help in identifying unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the Williamson ether synthesis. This involves the reaction of 4-bromo-2-fluorophenol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Q2: How can I effectively remove unreacted 4-bromo-2-fluorophenol from my final product?

A2: Unreacted 4-bromo-2-fluorophenol can typically be removed by a basic wash or by column chromatography. An aqueous solution of sodium hydroxide will deprotonate the acidic phenol, making it water-soluble and allowing for its extraction from the organic phase containing the desired ether product. Subsequent purification by column chromatography over silica gel can further isolate the product from any remaining starting material and other non-polar impurities.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from light.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, several safety precautions are necessary.

  • 4-bromo-2-fluorophenol: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl bromide/iodide: These are alkylating agents and should be handled in a fume hood.

  • Sodium hydride: Is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents (DMF, Acetonitrile): These are flammable and have associated health risks. Use in a well-ventilated area or a fume hood.

Experimental Protocols

Representative Synthesis of this compound via Williamson Ether Synthesis

Disclaimer: This is a representative protocol based on the principles of Williamson ether synthesis. Optimal conditions may vary and should be determined empirically.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF).

  • Deprotonation: Add 4-bromo-2-fluorophenol (1.0 equivalent) to the solvent. Cool the mixture in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Typical Reagents and Solvents for Synthesis

Reagent/SolventRoleMolar Equivalent (Typical)Notes
4-bromo-2-fluorophenolStarting Material1.0Ensure high purity
Sodium Hydride (NaH)Base1.1 - 1.2Handle under inert atmosphere
Ethyl BromideEthylating Agent1.1 - 1.5Alkylating agent, handle with care
Dimethylformamide (DMF)Solvent-Use anhydrous grade

Table 2: Potential Impurities and their Identification

ImpurityPotential OriginAnalytical Identification
Unreacted 4-bromo-2-fluorophenolIncomplete reactionGC-MS, ¹H NMR (phenolic -OH peak)
Diethyl etherSide reaction of ethoxideGC-MS (low boiling point)
Over-alkylated productsSide reactionGC-MS, NMR

Mandatory Visualization

G cluster_synthesis Synthesis Workflow start Start: 4-bromo-2-fluorophenol deprotonation Deprotonation (NaH in DMF) start->deprotonation 1. alkylation Alkylation (Ethyl Bromide) deprotonation->alkylation 2. reaction Reaction (Room Temperature) alkylation->reaction 3. workup Aqueous Work-up & Extraction reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Final Product: This compound purification->product 6.

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or High Impurity Level check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Incomplete Deprotonation? (Insufficient/Weak Base) start->check_base check_temp Suboptimal Temperature? (E2 Elimination) start->check_temp check_time Incorrect Reaction Time? start->check_time purification_issue Inefficient Purification? start->purification_issue sol1 Use stronger base (e.g., NaH) check_base->sol1 check_base->sol1 sol2 Ensure anhydrous conditions check_base->sol2 check_base->sol2 sol3 Lower reaction temperature check_temp->sol3 check_temp->sol3 sol4 Monitor reaction by TLC/GC check_time->sol4 check_time->sol4 sol5 Optimize chromatography (solvent system) purification_issue->sol5 purification_issue->sol5 sol6 Perform basic wash purification_issue->sol6 purification_issue->sol6

Thermal stability and degradation of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-1-ethoxy-2-fluorobenzene

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and degradation of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Action
Unexpected Sample Discoloration (Yellowing/Browning) Thermal degradation due to localized overheating or prolonged exposure to moderate heat.- Ensure uniform heating of the sample. - Minimize the time the sample is held at elevated temperatures. - Store the compound in a cool, dark place as recommended.
Pressure Buildup in Storage Container Decomposition leading to the formation of gaseous byproducts such as hydrogen bromide (HBr).- Store in a well-ventilated area. - Use vented caps for long-term storage if appropriate and safe for the storage conditions. - Handle with care, opening containers slowly in a fume hood.
Appearance of Unknown Peaks in Analytical Data (e.g., GC-MS, HPLC) Thermal degradation of the compound, leading to the formation of impurities.- Confirm the identity of the unknown peaks using mass spectrometry. - Lower the injection port temperature in GC analysis if possible. - Re-evaluate the thermal conditions of your experiment to minimize degradation.
Inconsistent Experimental Results Sample degradation over time or between batches.- Use fresh samples for critical experiments. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. - Perform a purity check before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2][3] Refrigeration is advisable for long-term storage to minimize thermal degradation.

Q2: What are the likely decomposition products of this compound upon heating?

A2: While specific data for this compound is limited, thermal decomposition of similar halogenated aromatic ethers can produce hazardous substances.[4][5] Potential degradation products may include hydrogen bromide (HBr), hydrogen fluoride (HF), various brominated and fluorinated phenols, and other aromatic fragments.[4]

Q3: At what temperature does this compound start to decompose?

Q4: What are the main safety hazards associated with the thermal degradation of this compound?

A4: The primary hazards stem from the evolution of corrosive and toxic gases, such as hydrogen bromide and hydrogen fluoride.[4] Inhalation of these gases can cause severe respiratory irritation. Additionally, the solid and liquid degradation products may also be toxic and require careful handling.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the thermal analysis of this compound, based on typical values for similar halogenated aromatic compounds.

Parameter Value Method
Predicted Boiling Point 233.4 ± 20.0 °CPrediction
Predicted Flash Point 114.0 ± 6.0 °CPrediction
Onset of Decomposition (Tonset) ~ 250 - 300 °CThermogravimetric Analysis (TGA)
Temperature at Max Decomposition Rate (Tmax) ~ 320 - 370 °CThermogravimetric Analysis (TGA)
Major Mass Loss Event 250 - 400 °CThermogravimetric Analysis (TGA)
Melting Point Not available (likely a liquid at room temp.)Differential Scanning Calorimetry (DSC)

Experimental Protocols

1. Thermogravimetric Analysis (TGA) Protocol

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place a 5-10 mg sample of this compound into a clean, tared TGA pan (platinum or alumina).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum mass loss.

2. Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To determine melting point, glass transition, and other thermal transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to thermal events.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Degradation Product Analysis

  • Objective: To identify the volatile and semi-volatile products of thermal degradation.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Procedure:

    • Place a small, accurately weighed amount of the sample into a pyrolysis tube.

    • Heat the sample to a specific temperature (determined from TGA data, e.g., Tmax) for a short period.

    • The evolved gases are swept into the GC injection port.

    • Separate the components using an appropriate GC column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program for the GC oven to elute the compounds.

    • Identify the separated components using the mass spectrometer by comparing the obtained mass spectra with a reference library (e.g., NIST).

Visualizations

G cluster_workflow Experimental Workflow for Thermal Stability Analysis start Start: Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga Characterize dsc Differential Scanning Calorimetry (DSC) start->dsc Characterize py_gcms Pyrolysis-GC-MS start->py_gcms Characterize data_analysis Data Analysis and Interpretation tga->data_analysis Collect Data dsc->data_analysis Collect Data py_gcms->data_analysis Collect Data report Report Generation data_analysis->report Summarize Findings

Caption: Workflow for the comprehensive thermal analysis of this compound.

G cluster_degradation Potential Thermal Degradation Pathway parent This compound intermediate1 Loss of Ethoxy Group parent->intermediate1 Heat intermediate2 Aromatic Ring Cleavage intermediate1->intermediate2 Further Heating product1 HBr, HF intermediate2->product1 Decomposition product2 Brominated/Fluorinated Phenols intermediate2->product2 Decomposition product3 Aromatic Fragments intermediate2->product3 Decomposition

Caption: A generalized potential pathway for the thermal degradation of the title compound.

G cluster_troubleshooting Troubleshooting Logic start Problem Encountered (e.g., Unexpected Results) check_temp Review Experimental Temperature Profile start->check_temp check_purity Verify Sample Purity (e.g., via NMR, GC) start->check_purity check_storage Inspect Storage Conditions and Age start->check_storage degradation_suspected Thermal Degradation Suspected check_temp->degradation_suspected check_purity->degradation_suspected check_storage->degradation_suspected modify_conditions Modify Experimental Conditions (e.g., lower temperature) degradation_suspected->modify_conditions use_fresh_sample Use Fresh Sample degradation_suspected->use_fresh_sample resolve Problem Resolved modify_conditions->resolve use_fresh_sample->resolve

References

Reaction monitoring techniques for 4-Bromo-1-ethoxy-2-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis from 4-bromo-2-fluorophenol and an ethylating agent.

Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted 4-bromo-2-fluorophenol. What are the possible causes and solutions?

A1: Incomplete reaction is a common issue in Williamson ether synthesis. Several factors could be responsible:

  • Insufficient Base: The phenoxide, formed by the deprotonation of the phenol, is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish or incomplete reaction.

    • Troubleshooting:

      • Ensure you are using at least one equivalent of a suitable base. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

      • If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH.

      • Ensure the base is fresh and has been stored under anhydrous conditions.

  • Poor Quality Reagents: The presence of moisture in the solvent or reagents can quench the phenoxide, hindering the reaction. The ethylating agent (e.g., ethyl iodide, ethyl bromide) should also be of high purity.

    • Troubleshooting:

      • Use anhydrous solvents. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and should be dried before use.

      • Use a fresh bottle of the ethylating agent.

  • Low Reaction Temperature: The reaction rate is temperature-dependent.

    • Troubleshooting:

      • Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. The optimal temperature will depend on the solvent and the specific reagents used. Monitor the reaction for potential side product formation at higher temperatures.

Q2: I am observing the formation of multiple products in my reaction mixture by TLC/GC-MS. What are the likely side reactions?

A2: The primary side reaction of concern is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the phenolic oxygen. Another possibility, though less likely with a primary ethylating agent, is elimination.

  • C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents generally favor O-alkylation.

      • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

  • Elimination: If using a more sterically hindered ethylating agent or very strong, bulky bases at high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution. With primary ethyl halides, this is generally not a major issue.

Q3: How can I effectively monitor the progress of my reaction?

A3: Several techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method. The product, this compound, will be less polar than the starting material, 4-bromo-2-fluorophenol, and should therefore have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the starting material, product, and any volatile impurities, and provide their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction. The appearance of new signals corresponding to the ethoxy group in the ¹H NMR spectrum and a shift in the ¹⁹F NMR signal indicate product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a general procedure for the ethylation of 4-bromo-2-fluorophenol.

Materials:

  • 4-bromo-2-fluorophenol

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the ethylating agent (ethyl iodide or ethyl bromide, 1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound
ParameterValue/ConditionNotes
Starting Material 4-bromo-2-fluorophenol---
Ethylating Agent Ethyl iodide or Ethyl bromideEthyl iodide is more reactive but also more expensive.
Base Potassium Carbonate (K₂CO₃)A common and effective base for this transformation.
Solvent N,N-dimethylformamide (DMF)Anhydrous conditions are crucial for good yield.
Temperature 50-60 °CHigher temperatures may lead to side products.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Typical Yield 80-95%Yields can vary based on the purity of reagents and reaction conditions.
Table 2: Analytical Data for Reaction Monitoring
TechniqueAnalyteExpected Observation
TLC (Silica gel) 4-bromo-2-fluorophenolLower Rf value (more polar)
This compoundHigher Rf value (less polar)
¹H NMR 4-bromo-2-fluorophenolAbsence of ethoxy group signals. Aromatic protons and a phenolic -OH proton.
This compoundAppearance of a triplet around 1.4 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).
¹⁹F NMR 4-bromo-2-fluorophenolCharacteristic chemical shift for the fluorine atom adjacent to a hydroxyl group.
This compoundA downfield or upfield shift in the fluorine signal upon ether formation.
GC-MS 4-bromo-2-fluorophenolShorter retention time compared to the product.
This compoundLonger retention time. Characteristic mass spectrum with isotopic pattern for bromine.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Techniques cluster_decision Decision Point Start Start Reaction: 4-bromo-2-fluorophenol + Ethylating Agent + Base in DMF Sample Take Aliquot Start->Sample TLC TLC Analysis Sample->TLC Quick Check GC_MS GC-MS Analysis Sample->GC_MS Detailed Analysis HPLC HPLC Analysis Sample->HPLC Quantitative Analysis Decision Reaction Complete? TLC->Decision GC_MS->Decision HPLC->Decision Workup Proceed to Workup and Purification Decision->Workup Yes Continue Continue Reaction and Monitoring Decision->Continue No Continue->Sample

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low or No Product Formation Start->Low_Yield Side_Products Multiple Products Observed Start->Side_Products Check_Reagents Check Reagents: - Anhydrous Solvent - Pure Ethylating Agent Low_Yield->Check_Reagents Check_Temp Check Temperature: - Increase if too low Low_Yield->Check_Temp Check_Base Check_Base Low_Yield->Check_Base Elimination Elimination Suspected (Less Common) Side_Products->Elimination C_Alkylation C_Alkylation Side_Products->C_Alkylation Solvent_Choice Optimize Solvent: - Use Polar Aprotic (e.g., DMF) C_Alkylation->Solvent_Choice

Caption: A logical troubleshooting guide for the synthesis of this compound.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-1-ethoxy-2-fluorobenzene. This guide provides a comprehensive examination of the expected spectral features of this compound, offering valuable insights for its identification and characterization in complex chemical environments. In the absence of publicly available experimental spectra, this guide furnishes a robust, predicted analysis grounded in fundamental NMR principles and comparative data from analogous structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and ethoxy substituents on the benzene ring. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-37.20 - 7.40Doublet of doublets (dd)³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F) ≈ 4-6 Hz
H-57.00 - 7.20Doublet of doublets (dd)³J(H5-H6) ≈ 8.5-9.0 Hz, ³J(H5-H3) ≈ 2.5 Hz
H-66.80 - 7.00Doublet of doublets (dd)³J(H6-H5) ≈ 8.5-9.0 Hz, ⁴J(H6-F) ≈ 8-10 Hz
-OCH₂-4.00 - 4.20Quartet (q)³J(CH₂-CH₃) ≈ 7.0 Hz
-CH₃1.35 - 1.50Triplet (t)³J(CH₃-CH₂) ≈ 7.0 Hz

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents, and the fluorine atom will introduce characteristic C-F couplings. The predicted carbon spectral data are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1150 - 155²J(C1-F) ≈ 10-15 Hz
C-2155 - 160 (d)¹J(C2-F) ≈ 240-250 Hz
C-3115 - 120 (d)²J(C3-F) ≈ 20-25 Hz
C-4110 - 115⁴J(C4-F) ≈ 1-3 Hz
C-5125 - 130 (d)³J(C5-F) ≈ 5-10 Hz
C-6118 - 123 (d)³J(C6-F) ≈ 3-5 Hz
-OCH₂-64 - 66-
-CH₃14 - 16-

Experimental Protocols

A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for obtaining reliable data.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate all signals and reference the spectrum to the internal standard.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon, unless coupling information is desired.

  • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 45-60 degrees, and a relaxation delay of 2-5 seconds.

  • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum and reference it to the internal standard or the residual solvent peak.

Logical Workflow for NMR Analysis

The systematic approach to analyzing the NMR spectra of this compound is outlined in the following workflow diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Structure Elucidation Sample This compound Mix Prepare NMR Sample Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix H1_NMR 1H NMR Acquisition Mix->H1_NMR Acquire FID C13_NMR 13C NMR Acquisition Mix->C13_NMR Acquire FID H1_Process 1H Spectrum Processing (FT, Phasing, Baseline) H1_NMR->H1_Process C13_Process 13C Spectrum Processing (FT, Phasing, Baseline) C13_NMR->C13_Process H1_Analysis Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity - Coupling Constants H1_Process->H1_Analysis C13_Analysis Analyze 13C Spectrum: - Chemical Shift - C-F Couplings C13_Process->C13_Analysis Structure Confirm Structure of This compound H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for the NMR analysis of this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound, enabling researchers to confidently identify and characterize this compound in their studies. The provided predicted data and standardized protocols will facilitate accurate and reproducible results in the field of chemical and pharmaceutical research.

Purity Assessment of 4-Bromo-1-ethoxy-2-fluorobenzene by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 4-Bromo-1-ethoxy-2-fluorobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, complete with a detailed experimental protocol and a comparison with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential impurities that may arise during its synthesis.

Potential Impurities in this compound

The most common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 4-bromo-2-fluorophenol with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base. This process can lead to several potential impurities that a robust analytical method must be able to resolve:

  • Starting Material: Unreacted 4-bromo-2-fluorophenol.

  • By-products: Diethyl ether, formed by the reaction of the ethoxide with the ethylating agent.

  • Isomeric Impurities: Impurities arising from the starting materials.

  • Degradation Products: Compounds formed under stress conditions such as exposure to acid, base, oxidation, heat, or light.

Recommended HPLC Method for Purity Assessment

A reversed-phase HPLC method is well-suited for the analysis of the moderately polar this compound and its potential impurities.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
152080
202080
226040
256040

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report Purity_Assessment_Logic cluster_methods Purity Assessment Methods cluster_evaluation Evaluation Criteria HPLC HPLC Quantification Quantitative Accuracy HPLC->Quantification Primary Method Identification Impurity Identification HPLC->Identification With MS Detector Throughput Sample Throughput HPLC->Throughput High GC GC GC->Quantification For Volatiles GC->Throughput Very High NMR NMR NMR->Identification Structural Confirmation NMR->Throughput Low

Navigating Reactivity: A Comparative Guide to 4-Bromo-1-ethoxy-2-fluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted halobenzenes are key building blocks, and understanding their relative reactivity is crucial for efficient synthetic planning. This guide provides a comparative analysis of the reactivity of 4-Bromo-1-ethoxy-2-fluorobenzene and its key positional isomers in three fundamental transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation (DoM). While direct kinetic and yield comparisons for these specific isomers are not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry to predict reactivity trends, supported by data from analogous systems.

Isomers Under Consideration

For the purpose of this guide, we will compare the reactivity of the parent compound, this compound, with three of its structural isomers:

  • Isomer 1 (Parent): this compound

  • Isomer 2: 2-Bromo-1-ethoxy-4-fluorobenzene

  • Isomer 3: 1-Bromo-4-ethoxy-2-fluorobenzene

  • Isomer 4: 4-Bromo-2-ethoxy-1-fluorobenzene

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of arene functionalization, particularly for the introduction of heteroatom nucleophiles. The reaction rate is highly sensitive to the electronic properties of the substituents on the aromatic ring. Generally, strong electron-withdrawing groups (ortho or para to the leaving group) are required to activate the ring towards nucleophilic attack.

Predicted Reactivity Order: Isomer 3 > Isomer 2 > Isomer 1 > Isomer 4

Rationale:

The reactivity in SNAr reactions is primarily dictated by the stability of the negatively charged Meisenheimer intermediate. Electron-withdrawing groups stabilize this intermediate, accelerating the reaction. Fluorine is a moderate electron-withdrawing group by induction, while the ethoxy group is electron-donating by resonance and weakly electron-withdrawing by induction. The bromine atom's effect is more complex but it is generally considered deactivating.

  • Isomer 3 (1-Bromo-4-ethoxy-2-fluorobenzene): The fluorine atom is ortho to the bromine leaving group, and the ethoxy group is para. The strong inductive effect of the fluorine at the ortho position will significantly stabilize the Meisenheimer complex, making this isomer the most reactive towards nucleophilic substitution of the bromine.

  • Isomer 2 (2-Bromo-1-ethoxy-4-fluorobenzene): Here, the fluorine is para to the bromine, which also provides good stabilization for the intermediate. The ortho-ethoxy group, being electron-donating, will have a deactivating effect.

  • Isomer 1 (this compound): The fluorine is meta to the bromine, offering less stabilization of the Meisenheimer intermediate compared to the ortho or para positions.

  • Isomer 4 (4-Bromo-2-ethoxy-1-fluorobenzene): In this isomer, the strongly activating fluorine is the likely leaving group in an SNAr reaction, rather than the bromine. If considering substitution of bromine, the ortho-ethoxy group would be deactivating, and the meta-fluoro group would offer only moderate activation.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerStructureKey Substituent Positions Relative to BrominePredicted Relative Reactivity
1 This compoundF: meta; OEt: paraModerate
2 2-Bromo-1-ethoxy-4-fluorobenzeneF: para; OEt: orthoHigh
3 1-Bromo-4-ethoxy-2-fluorobenzeneF: ortho; OEt: paraHighest
4 4-Bromo-2-ethoxy-1-fluorobenzeneF: meta; OEt: orthoLow (for Br substitution)

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles and substrates.

Materials:

  • Bromoethoxyfluorobenzene isomer (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, piperidine) (1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the bromoethoxyfluorobenzene isomer and the anhydrous solvent.

  • Add the nucleophile to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the aryl halide is influenced by both electronic and steric factors.

Predicted Reactivity Order (for C-Br activation): Isomer 2 > Isomer 3 > Isomer 1 ≈ Isomer 4

Rationale:

The rate of oxidative addition is generally faster for more electron-deficient aryl halides and is sensitive to steric hindrance around the C-Br bond.

  • Isomer 2 (2-Bromo-1-ethoxy-4-fluorobenzene): The fluorine atom is para to the bromine, making the C-Br bond more electron-deficient and thus more susceptible to oxidative addition. The ortho-ethoxy group, while potentially providing some steric hindrance, is generally less sterically demanding than a bromine atom.

  • Isomer 3 (1-Bromo-4-ethoxy-2-fluorobenzene): The ortho-fluoro group will strongly activate the C-Br bond towards oxidative addition. However, the position of the fluorine atom might also present some steric hindrance to the bulky palladium catalyst.

  • Isomer 1 (this compound) and Isomer 4 (4-Bromo-2-ethoxy-1-fluorobenzene): In both isomers, the fluorine is meta to the bromine, providing less electronic activation compared to the ortho or para positions. The steric environment around the C-Br bond is also relatively similar.

Table 2: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling (C-Br Bond Activation)

IsomerStructureKey Substituent Positions Relative to BrominePredicted Relative Reactivity
1 This compoundF: meta; OEt: paraModerate
2 2-Bromo-1-ethoxy-4-fluorobenzeneF: para; OEt: orthoHighest
3 1-Bromo-4-ethoxy-2-fluorobenzeneF: ortho; OEt: paraHigh
4 4-Bromo-2-ethoxy-1-fluorobenzeneF: meta; OEt: orthoModerate

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids and substrates.

Materials:

  • Bromoethoxyfluorobenzene isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromoethoxyfluorobenzene isomer, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Directed ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The regioselectivity of this reaction is governed by the coordinating ability of the DMG and the acidity of the available ortho protons. Both ethoxy and fluoro groups can act as DMGs, with the ethoxy group generally being a stronger director.

Predicted Regioselectivity:

  • Isomer 1 (this compound): The ethoxy group is a stronger directing group than fluorine. Therefore, lithiation is expected to occur primarily at the position ortho to the ethoxy group (C2), which is also activated by the adjacent fluorine.

  • Isomer 2 (2-Bromo-1-ethoxy-4-fluorobenzene): The ethoxy group will direct lithiation to the C2 position.

  • Isomer 3 (1-Bromo-4-ethoxy-2-fluorobenzene): The ethoxy group will direct lithiation to the C5 position. The fluorine at C2 is also a directing group, but the ethoxy group's influence is generally stronger.

  • Isomer 4 (4-Bromo-2-ethoxy-1-fluorobenzene): The ethoxy group will direct lithiation to the C3 position.

It is important to note that for all isomers, lithium-halogen exchange at the C-Br bond is a potential competing reaction, especially at higher temperatures or with certain organolithium reagents.

Table 3: Predicted Regioselectivity in Directed ortho-Metalation

IsomerStructurePrimary Directing GroupPredicted Site of LithiationPotential Side Reactions
1 This compoundEthoxyC2Li-Br Exchange
2 2-Bromo-1-ethoxy-4-fluorobenzeneEthoxyC2Li-Br Exchange
3 1-Bromo-4-ethoxy-2-fluorobenzeneEthoxyC5Li-Br Exchange
4 4-Bromo-2-ethoxy-1-fluorobenzeneEthoxyC3Li-Br Exchange

Experimental Protocol: General Procedure for Directed ortho-Metalation

This protocol is a general guideline and requires strict anhydrous and inert conditions.

Materials:

  • Bromoethoxyfluorobenzene isomer (1.0 eq)

  • Organolithium reagent (e.g., n-BuLi, s-BuLi, 1.1 eq)

  • Anhydrous ether solvent (e.g., THF, diethyl ether)

  • Electrophile (e.g., DMF, iodine, trimethylsilyl chloride)

  • Inert atmosphere (Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromoethoxyfluorobenzene isomer and anhydrous ether solvent.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the organolithium reagent dropwise to the stirred solution.

  • Stir the mixture at -78 °C for the specified time (e.g., 1-2 hours) to allow for metalation.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of the isomers in the discussed reactions.

SNAr_Reactivity cluster_reactivity Predicted SNAr Reactivity cluster_factors Influencing Factors Isomer 3 Isomer 3 Isomer 2 Isomer 2 Isomer 1 Isomer 1 Isomer 4 Isomer 4 Ortho/Para EWG Ortho/Para Electron- Withdrawing Group (EWG) (Fluorine) Ortho/Para EWG->Isomer 3 Strong Activation Ortho/Para EWG->Isomer 2 Activation Meta EWG Meta Electron- Withdrawing Group (EWG) (Fluorine) Meta EWG->Isomer 1 Weak Activation Ortho EDG Ortho Electron- Donating Group (EDG) (Ethoxy) Ortho EDG->Isomer 4 Deactivation (for Br)

Caption: Predicted SNAr reactivity based on substituent effects.

CrossCoupling_Reactivity cluster_reactivity Predicted Cross-Coupling Reactivity cluster_factors Influencing Factors Isomer 2 Isomer 2 Isomer 3 Isomer 3 Isomer 1 Isomer 1 Isomer 4 Isomer 4 Electronic Activation Electronic Activation (EWG ortho/para to Br) Electronic Activation->Isomer 2 Strong Electronic Activation->Isomer 3 Strong Electronic Activation->Isomer 1 Weak Electronic Activation->Isomer 4 Weak Steric Hindrance Steric Hindrance (ortho to Br) Steric Hindrance->Isomer 2 Moderate Steric Hindrance->Isomer 3 Potential

Caption: Predicted cross-coupling reactivity based on electronic and steric factors.

DoM_Regioselectivity Isomer 1 This compound C2-H C5-H Isomer 2 2-Bromo-1-ethoxy-4-fluorobenzene C2-H C6-H Isomer 3 1-Bromo-4-ethoxy-2-fluorobenzene C3-H C5-H Isomer 4 4-Bromo-2-ethoxy-1-fluorobenzene C3-H C5-H Directing_Group Strongest Directing Group: Ethoxy (-OEt) Directing_Group->Isomer 1:c2 Major Directing_Group->Isomer 2:c2 Major Directing_Group->Isomer 3:c5 Major Directing_Group->Isomer 4:c3 Major

Caption: Predicted regioselectivity in Directed ortho-Metalation.

Conclusion

This guide provides a predictive framework for understanding the relative reactivity of this compound and its isomers in key synthetic transformations. The interplay of electronic and steric effects of the fluorine and ethoxy substituents dictates the most probable reaction outcomes. While these predictions are grounded in established chemical principles, experimental validation is essential for specific applications. The provided protocols offer a starting point for such investigations. It is our hope that this comparative guide will serve as a valuable resource for chemists engaged in the synthesis of complex aromatic molecules.

Comparative Analysis of 4-Bromo-1-ethoxy-2-fluorobenzene: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry for the analysis of 4-Bromo-1-ethoxy-2-fluorobenzene against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, data presentation in tabular format, and visualizations to aid in methodological selection and data interpretation.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum is predicted to exhibit a characteristic fragmentation pattern influenced by the presence of bromine, fluorine, and the ethoxy group on the benzene ring.

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI is expected to proceed through several key pathways. The presence of bromine, with its two isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic M and M+2 isotope peaks for bromine-containing fragments.

  • Molecular Ion Peak: The molecular ion peak ([M]+•) is expected at m/z 218 and 220, corresponding to the 79Br and 81Br isotopes, respectively.

  • Loss of Ethylene (C2H4): A common fragmentation pathway for ethoxybenzenes is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a radical cation at m/z 190 and 192.

  • Loss of an Ethyl Radical (•C2H5): Cleavage of the ethyl group would result in a fragment at m/z 189 and 191.

  • Loss of an Ethoxy Radical (•OC2H5): This would lead to a bromofluorophenyl cation at m/z 173 and 175.

  • Loss of Bromine (•Br): Fragmentation involving the loss of the bromine atom would yield a fluorinated ethoxybenzene cation at m/z 139.

Experimental Protocol: GC-MS Analysis

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended for the analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and with a mass range of at least m/z 50-300.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Parameters:

ParameterValue
GC
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio20:1
Carrier GasHelium at 1 mL/min
Oven ProgramInitial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 50-300

Alternative Analytical Techniques

While GC-MS is highly effective, other spectroscopic methods can provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (1H NMR) and carbon (13C NMR) atoms.

Experimental Protocol: 1H and 13C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

Acquisition Parameters:

Parameter1H NMR13C NMR
Pulse ProgramStandard single pulseProton-decoupled
Number of Scans161024
Spectral Width~16 ppm~250 ppm
Relaxation Delay2 s2 s
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Acquisition Parameters:

ParameterValue
Spectral Range4000-400 cm-1
Resolution4 cm-1
Number of Scans16

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Molecular weight, fragmentation pattern, quantification.High sensitivity and selectivity, good for complex mixtures.Destructive technique, may not be suitable for thermally labile compounds.
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation.
IR Spectroscopy Presence of functional groups.Fast, non-destructive, requires minimal sample preparation.Provides limited structural information, not suitable for complex mixture analysis without separation.

Visualizations

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL solvent prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 gc_inj Inject 1 µL prep3->gc_inj gc_sep Separation on DB-5ms column gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_det Detection (m/z 50-300) ms_frag->ms_det data_spec Obtain Mass Spectrum ms_det->data_spec data_interp Interpret Fragmentation data_spec->data_interp

Caption: Workflow for the GC-MS analysis of this compound.

Predicted EI Fragmentation of this compound mol_ion [M]+• m/z 218/220 frag1 [M - C2H4]+• m/z 190/192 mol_ion->frag1 - C2H4 frag2 [M - C2H5]+ m/z 189/191 mol_ion->frag2 - •C2H5 frag3 [M - OC2H5]+ m/z 173/175 mol_ion->frag3 - •OC2H5 frag4 [M - Br]+ m/z 139 mol_ion->frag4 - •Br

Caption: Predicted major fragmentation pathways of this compound.

A Comparative Guide to the X-ray Crystallography of Brominated Fluorinated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for 4-Bromo-2-fluoroanisole, a closely related derivative to 4-Bromo-1-ethoxy-2-fluorobenzene, and a comparable brominated nitroalkene. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their solid-state structures, supported by detailed experimental data and protocols.

Data Presentation: Crystallographic Comparison

The following table summarizes key crystallographic parameters for 4-Bromo-2-fluoroanisole and (Z)-1-bromo-1-nitro-2-phenylethene, facilitating a direct comparison of their crystal structures.

Parameter4-Bromo-2-fluoroanisole(Z)-1-bromo-1-nitro-2-phenylethene[1]
Chemical Formula C₇H₆BrFOC₈H₆BrNO₂
Molecular Weight 205.02 g/mol 228.05 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPbca
a (Å) 7.5013(5)11.5296(6)
b (Å) 6.895(2)7.5013(5)
c (Å) 27.589(9)19.7187(12)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1425.3(6)1704.9(2)
Z 88
Temperature (K) 293298
Radiation MoKαMoKα
Key Interactions C-H···O and C-H···F hydrogen bondsπ-π stacking interactions

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of crystallographic studies. The following protocols outline the general procedures for synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis

The synthesis of brominated benzene derivatives often involves electrophilic aromatic substitution reactions. For instance, the bromination of a fluorinated anisole or ethoxybenzene precursor can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated through extraction and purified by column chromatography or recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution. The choice of solvent is crucial; the compound should be moderately soluble, allowing for the gradual formation of well-ordered crystals. Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, and hexane, or a mixture thereof. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on its crystal lattice. The diffraction data, consisting of the intensities and positions of the diffracted beams, are collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined using full-matrix least-squares techniques to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate three-dimensional structure.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallography.

XRay_Crystallography_Workflow A Synthesis & Purification B Crystal Growth A->B Slow Evaporation C Crystal Selection & Mounting B->C Microscopy D X-ray Diffraction Data Collection C->D Goniometer E Data Processing D->E Software F Structure Solution E->F Direct Methods G Structure Refinement F->G Least-Squares H Structural Analysis & Validation G->H CIF File

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to Brominated Fluorobenzene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated fluorobenzene derivatives are versatile building blocks in organic synthesis, prized for their utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique reactivity to these compounds, making them valuable substrates for a variety of cross-coupling and substitution reactions. This guide provides a comparative analysis of the three primary isomers of bromofluorobenzene—ortho (2-bromofluorobenzene), meta (3-bromofluorobenzene), and para (4-bromofluorobenzene)—in key synthetic transformations.

Spectroscopic Data Comparison

The differentiation of bromofluorobenzene isomers is readily achieved through standard spectroscopic techniques. The following table summarizes key ¹H, ¹³C, and ¹⁹F NMR chemical shift data for each isomer.

IsomerStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Bromofluorobenzene 7.60 (td), 7.32-7.25 (m), 7.18-7.11 (m)162.7 (d, J=250.6 Hz), 134.1 (d, J=3.5 Hz), 129.1 (d, J=8.5 Hz), 125.0 (d, J=3.8 Hz), 116.3 (d, J=21.3 Hz), 110.1 (d, J=17.0 Hz)-113.8
3-Bromofluorobenzene 7.45-7.39 (m), 7.32-7.26 (m), 7.08-7.02 (m)162.9 (d, J=246.8 Hz), 130.8 (d, J=8.2 Hz), 125.9 (d, J=3.1 Hz), 123.0 (d, J=21.5 Hz), 116.2 (d, J=21.1 Hz), 115.0 (d, J=9.5 Hz)-112.5
4-Bromofluorobenzene 7.50-7.44 (m), 7.06-7.00 (m)162.4 (d, J=247.9 Hz), 132.5 (d, J=8.8 Hz), 118.0 (d, J=21.7 Hz), 116.2 (d, J=3.3 Hz)-115.7

Note: NMR data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and brominated fluorobenzenes are common substrates. The reactivity of the isomers in these reactions is influenced by a combination of electronic and steric factors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Studies have shown that the reactivity of bromofluorobenzene isomers can vary depending on the specific reaction conditions. In a study involving the coupling of bromofluorobenzene isomers with 4-fluorophenylboronic acid catalyzed by a heterogeneous palladium catalyst, the following reactivity trend was observed.[6]

IsomerProductReaction Time (h)Conversion (%)
2-Bromofluorobenzene 2,4'-Difluorobiphenyl4885
3-Bromofluorobenzene 3,4'-Difluorobiphenyl4890
4-Bromofluorobenzene 4,4'-Difluorobiphenyl4895

This data suggests that under these specific conditions, the para isomer is the most reactive, followed by the meta and then the ortho isomer, which is likely due to the decreasing steric hindrance around the C-Br bond.

Buchwald-Hartwig Amination

Reactivity in Other Key Synthetic Reactions

Grignard Reaction

The formation of a Grignard reagent is a classic transformation for aryl halides. The reactivity of bromofluorobenzene isomers in this reaction is generally high, allowing for the formation of the corresponding fluorophenylmagnesium bromide. This intermediate can then be used in a variety of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Ullmann Coupling

The Ullmann coupling is a copper-catalyzed reaction for the formation of biaryl compounds. A comparative study of different aryl bromides, including a fluorinated derivative, in the Ullmann coupling reaction on a Cu(111) surface has been conducted, providing insights into the self-assembly of the resulting products.[7] The efficiency of the Ullmann coupling can be influenced by the electronic properties of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reactivity of aryl halides in SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the ring. For bromofluorobenzenes, the presence of the fluorine atom can activate the ring towards nucleophilic attack, particularly when other strong electron-withdrawing groups are also present. The general reactivity order for halogens in SNAr is F > Cl > Br > I, which is the opposite of their reactivity in many other reactions.[8][9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using bromofluorobenzene derivatives.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromofluorobenzene with Phenylboronic Acid

Materials:

  • 4-Bromofluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromofluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 mmol) to the mixture and continue to degas for another 5 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-fluorobiphenyl.

General Procedure for Buchwald-Hartwig Amination of 2-Bromofluorobenzene with Morpholine

Materials:

  • 2-Bromofluorobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add 2-bromofluorobenzene (1.0 mmol), morpholine (1.2 mmol), and anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 4-(2-fluorophenyl)morpholine.[11][12]

Visualizing Reaction Pathways

Understanding the mechanisms of these key reactions is essential for optimizing conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Add Reactants Add Aryl Halide, Amine, Base Add Catalyst Add Pd Precatalyst and Ligand Add Reactants->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Inert Atmosphere Degas and place under Ar/N2 Add Solvent->Inert Atmosphere Heat and Stir Heat and Stir Inert Atmosphere->Heat and Stir Cool Reaction Cool Reaction Heat and Stir->Cool Reaction Quench Quench Cool Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product Product Chromatography->Product

References

A Comparative Guide to the Analytical Characterization of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Bromo-1-ethoxy-2-fluorobenzene, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and discuss the relative strengths of various techniques, offering a practical resource for purity assessment and structural elucidation.

Core Analytical Techniques: A Comparative Overview

The primary methods for characterizing this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides unique and complementary information essential for a complete analysis.

Data Summary

The following table summarizes the expected quantitative data from the primary analytical techniques for this compound.

Analytical TechniqueParameterExpected Value/Observation
GC-MS Retention Time~10-15 minutes (with a non-polar column)
m/z of Molecular Ion [M]⁺218, 220 (approx. 1:1 ratio due to Br isotopes)
Key Fragment Ions (m/z)190, 192 ([M-C₂H₄]⁺); 111 ([M-Br-C₂H₄]⁺)
HPLC Retention TimeDependent on column and mobile phase
Purity>98% (typical for pharmaceutical intermediates)
¹H NMR Chemical Shift (δ)Aromatic: ~6.9-7.4 ppm; Ethoxy (CH₂): ~4.1 ppm; Ethoxy (CH₃): ~1.4 ppm
Coupling Constants (J)J(H,H) and J(H,F) will be observable
¹³C NMR Chemical Shift (δ)Aromatic: ~110-160 ppm (with C-F and C-Br splitting); Ethoxy: ~65 ppm (CH₂), ~15 ppm (CH₃)
¹⁹F NMR Chemical Shift (δ)~ -110 to -140 ppm (relative to CFCl₃)
FT-IR Key Absorption Bands (cm⁻¹)~3100-3000 (Aromatic C-H stretch); ~2980-2850 (Aliphatic C-H stretch); ~1600-1450 (C=C aromatic ring stretch); ~1250-1200 (Ar-O stretch); ~1050 (C-O stretch); C-Br and C-F vibrations in the fingerprint region.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess purity and confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of halogenated compounds, a fluorinated stationary phase could also be employed.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. Start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Instrumentation: A 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27).[1]

Procedure:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Alternative Analytical Methods

Beyond the core techniques, other methods can provide valuable complementary information for a comprehensive characterization.

Analytical TechniqueInformation ProvidedKey Performance MetricsTypical Instrumentation
Raman Spectroscopy Provides information on molecular vibrations, particularly for non-polar bonds. Complementary to FT-IR.Raman Shift (cm⁻¹)Dispersive or FT-Raman Spectrometer
X-ray Crystallography Provides the definitive three-dimensional atomic and molecular structure of a crystalline solid.Unit cell dimensions, bond lengths, bond anglesSingle-crystal X-ray diffractometer
Elemental Analysis Determines the elemental composition (C, H, N, S, Br, F) of the compound to confirm its empirical formula.Percentage compositionCHNS/O Analyzer, Ion Chromatography
Raman Spectroscopy

Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum. For benzene derivatives, characteristic ring breathing modes are observed.[2][3]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural information, including the precise arrangement of atoms and intermolecular interactions.[4] This technique is invaluable for confirming stereochemistry and resolving any structural ambiguities.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound. This data is crucial for confirming the empirical and molecular formula, serving as a fundamental check of purity and identity.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_primary Primary Characterization cluster_secondary Alternative/Confirmatory Analysis Sample This compound Dissolved_Sample Dissolved in Solvent Sample->Dissolved_Sample FTIR FT-IR Sample->FTIR Functional Groups Raman Raman Spectroscopy Sample->Raman Vibrational Modes XRC X-ray Crystallography Sample->XRC 3D Structure (if crystalline) EA Elemental Analysis Sample->EA Elemental Composition GCMS GC-MS Dissolved_Sample->GCMS Purity, MW, Fragmentation HPLC HPLC Dissolved_Sample->HPLC Purity, Quantification NMR NMR ('H, ¹³C, ¹⁹F) Dissolved_Sample->NMR Structural Elucidation Purity_Confirmation Purity_Confirmation GCMS->Purity_Confirmation HPLC->Purity_Confirmation Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation Raman->Structural_Confirmation Definitive_Structure Definitive_Structure XRC->Definitive_Structure Formula_Confirmation Formula_Confirmation EA->Formula_Confirmation Signaling_Pathway NMR NMR (¹H, ¹³C, ¹⁹F) FTIR FT-IR Raman Raman UVVis UV-Vis GCMS GC-MS HPLC HPLC XRC X-ray Crystallography EA Elemental Analysis Compound 4-Bromo-1-ethoxy- 2-fluorobenzene Compound->NMR Connectivity Compound->FTIR Functional Groups Compound->Raman Vibrational Modes Compound->UVVis Conjugated System Compound->GCMS Purity & MW Compound->HPLC Purity Compound->XRC 3D Structure Compound->EA Elemental Formula

References

A Comparative Guide to the Synthesis and Purification of 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust methods for the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene, a key intermediate in various research and development applications. The performance of the Williamson ether synthesis is objectively compared with the Ullmann condensation, supported by detailed experimental protocols and comparative data to aid in method selection and optimization.

Method Comparison at a Glance

The synthesis of this compound can be effectively achieved via two primary routes: the classic Williamson ether synthesis and the copper-catalyzed Ullmann condensation. The choice between these methods will depend on factors such as desired yield, purity requirements, reaction conditions, and cost of reagents.

FeatureWilliamson Ether SynthesisUllmann Condensation
Starting Materials 4-bromo-2-fluorophenol, Ethyl halide (e.g., ethyl bromide)4-bromo-2-fluorophenol, Ethyl halide (e.g., ethyl iodide)
Catalyst None (base-mediated)Copper (I) salt (e.g., CuI)
Typical Base Strong bases (e.g., NaH, K₂CO₃)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Reaction Temperature Moderate (e.g., 60-80 °C)Higher (e.g., 100-140 °C)
Estimated Yield 85-95%75-90%
Typical Purity (Post-Purification) >98%>98%
Key Advantages High yield, simple reagents, no metal catalystGood for less reactive substrates
Key Disadvantages Requires strong base, sensitive to steric hindranceHigher temperatures, requires metal catalyst, potential for side reactions

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound using both the Williamson ether synthesis and the Ullmann condensation.

Williamson_Ether_Synthesis A 4-bromo-2-fluorophenol C 4-bromo-2-fluorophenoxide A->C Deprotonation B Base (e.g., K₂CO₃) in Solvent (e.g., DMF) B->C E SN2 Reaction (60-80 °C) C->E D Ethyl Bromide D->E F Crude This compound E->F Ether Formation G Purification (Column Chromatography) F->G H Pure This compound G->H

Williamson Ether Synthesis Workflow

Ullmann_Condensation A 4-bromo-2-fluorophenol C 4-bromo-2-fluorophenoxide A->C Deprotonation B Base (e.g., K₂CO₃) in Solvent (e.g., DMF) B->C E Cu(I) Catalyst (e.g., CuI) (100-140 °C) C->E D Ethyl Iodide D->E F Crude This compound E->F C-O Coupling G Purification (Recrystallization) F->G H Pure This compound G->H

Ullmann Condensation Workflow

Experimental Protocols

Method 1: Williamson Ether Synthesis

This method proceeds via an SN2 reaction between the phenoxide of 4-bromo-2-fluorophenol and an ethyl halide.

Materials:

  • 4-bromo-2-fluorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl bromide (EtBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl bromide (1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford this compound as a colorless oil.

Method 2: Ullmann Condensation

This method involves a copper-catalyzed cross-coupling reaction between the phenol and an ethyl halide.

Materials:

  • 4-bromo-2-fluorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (EtI)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (0.1 eq), 4-bromo-2-fluorophenol (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (to achieve a concentration of approx. 0.5 M).

  • Add ethyl iodide (1.5 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the crude oil in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield pure this compound.

Concluding Remarks

Both the Williamson ether synthesis and the Ullmann condensation are effective methods for the preparation of this compound. The Williamson synthesis is often preferred due to its milder reaction conditions and the avoidance of a metal catalyst, typically resulting in higher yields. However, for substrates that are less reactive or prone to side reactions under strongly basic conditions, the Ullmann condensation provides a valuable alternative. The choice of method should be guided by the specific requirements of the synthesis, including scale, purity needs, and available resources.

A Spectroscopic Comparison of 4-Bromo-1-ethoxy-2-fluorobenzene and Its Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic compound 4-Bromo-1-ethoxy-2-fluorobenzene with its synthetic precursors, 1-bromo-4-ethoxybenzene and 1-bromo-2-fluorobenzene. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The spectroscopic data for the target compound and its starting materials are summarized in the tables below. This allows for a direct and objective comparison of their key spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Predicted values based on analogous structures: Aromatic protons expected in the range of 6.8-7.5 ppm. Ethoxy protons: -CH₂- around 4.0-4.2 ppm (quartet), -CH₃ around 1.3-1.5 ppm (triplet).Predicted values based on analogous structures: Aromatic carbons: 110-160 ppm (with C-F and C-Br splitting). Ethoxy carbons: -CH₂- around 64-66 ppm, -CH₃ around 14-16 ppm.
1-Bromo-4-ethoxybenzene Aromatic protons (AA'BB' system): ~6.8 (d, 2H), ~7.4 (d, 2H). Ethoxy protons: 4.00 (q, 2H), 1.40 (t, 3H).Aromatic carbons: ~115.5 (2C), ~132.3 (2C), ~114.9 (C-Br), ~158.2 (C-O). Ethoxy carbons: ~63.5 (-CH₂-), ~14.8 (-CH₃).
1-Bromo-2-fluorobenzene Aromatic protons: Complex multiplet in the range of 7.0-7.6 ppm.Aromatic carbons: ~116.3 (d, J=22 Hz), ~125.1 (d, J=4 Hz), ~128.6 (d, J=8 Hz), ~131.7 (d, J=3 Hz), ~112.7 (d, J=18 Hz, C-Br), ~159.5 (d, J=247 Hz, C-F).

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorption Bands (cm⁻¹)Mass Spectrum (m/z)
This compound Predicted: Aromatic C-H stretch (~3050-3100), Aliphatic C-H stretch (~2850-2980), C=C stretch (~1475-1600), C-O stretch (~1200-1250), C-F stretch (~1100-1200), C-Br stretch (~500-600).Molecular Ion (M⁺): 218/220 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments would arise from loss of the ethyl group (-29) and subsequent loss of CO (-28).
1-Bromo-4-ethoxybenzene Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2980), C=C stretch (~1590, 1490), C-O stretch (~1240), C-Br stretch (~515).[1]Molecular Ion (M⁺): 200/202.[2] Base peak: 172/174 ([M-C₂H₄]⁺). Other significant fragments: 121, 93.
1-Bromo-2-fluorobenzene C-H stretch (~3070), C=C stretch (~1580, 1470, 1440), C-F stretch (~1230), C-Br stretch (~750).[3]Molecular Ion (M⁺): 174/176.[4] Base peak: 95 ([M-Br]⁺). Other significant fragments: 75.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR: A standard single-pulse experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the spectrum. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, which plots ion abundance versus m/z.

Visualization of Synthetic Relationship

The following diagram illustrates the synthetic pathway from the starting materials to the final product, this compound.

G cluster_start Starting Materials cluster_product Final Product SM1 1-Bromo-4-ethoxybenzene P This compound SM1->P Synthetic Transformation SM2 1-Bromo-2-fluorobenzene SM2->P Synthetic Transformation

Caption: Synthetic relationship between starting materials and the final product.

References

Reactivity Under the Microscope: A Comparative Analysis of 4-Bromo-1-ethoxy-2-fluorobenzene and Other Haloarenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the predicted reactivity of 4-Bromo-1-ethoxy-2-fluorobenzene against other haloarenes in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by experimental data from structurally similar haloarenes to provide a tangible basis for comparison.

The reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The established trend for reactivity is I > Br > Cl > F, a direct consequence of the bond dissociation energies. Consequently, aryl bromides, such as this compound, represent a versatile class of substrates, offering a balance between reactivity and stability.

The substitution pattern on the aromatic ring further modulates this inherent reactivity. In this compound, the ethoxy group at the para-position acts as an electron-donating group, which can influence the electron density at the carbon-bromine bond. Conversely, the fluorine atom at the ortho-position, being an electron-withdrawing group, will also impact the electronic environment of the reaction center. The interplay of these electronic effects, coupled with potential steric hindrance from the ortho-fluorine, dictates the overall reactivity profile of the molecule.

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80198[1]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O11048>95[2]
1-Bromo-4-nitrobenzenePhenylboronic acidGO@Hpmaba-Pd/CuK₂CO₃Ethanol800.599[3]
4-BromoanisolePhenylboronic acidPd-bpydc-LaK₂CO₃H₂O70->97[4]

Table 2: Buchwald-Hartwig Amination of Various Aryl Bromides

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-N,N-dimethylanilineMorpholinePd/NHCtBuOKToluene850.5-[5]
4-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene1001267[6]
1-Bromo-4-(trichloromethyl)benzeneAryl aminePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High[7]
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuToluenereflux694[2]

Table 3: Sonogashira Coupling of Various Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylene------[8]
Aryl BromideTerminal AlkynePd(OAc)₂TBAA-RT--[9]
1-Bromo-4-methoxybenzenePhenylacetylenePdCl₂(CH₃CN)₂ / CyclopropylphosphineEt₃NPTS/H₂ORT-High[10]
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[11]

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: General Protocol

This protocol is adapted for a generic aryl bromide and may serve as a starting point for this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture and degas the solution by bubbling with the inert gas for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: General Protocol

This protocol outlines a general procedure for the amination of an aryl bromide.[7][12]

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The residue can be purified by flash column chromatography.

Sonogashira Coupling: General Protocol

The following is a representative procedure for the copper-co-catalyzed Sonogashira coupling of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool it to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Logic

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and a logical workflow for selecting a cross-coupling strategy.

Suzuki_Miyaura_Workflow cluster_start Inputs cluster_reaction Reaction Setup A Aryl Halide (e.g., this compound) C Add Pd Catalyst (e.g., Pd(PPh3)4) A->C B Organoboron Reagent (Boronic Acid/Ester) B->C D Add Base (e.g., K2CO3) C->D E Add Solvent (e.g., Toluene/EtOH/H2O) D->E F Heating & Stirring E->F G Work-up & Purification F->G H Coupled Product G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L_n oadd Oxidative Addition Complex pd0->oadd Ar-X am_complex Amine Complex oadd->am_complex R2NH amido_complex Amido Complex am_complex->amido_complex Base, -HX amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product arx Ar-X amine R2NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[9][12][13][14][15]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Product pd0 Pd(0)L_n pd_oadd Oxidative Addition Complex pd0->pd_oadd Ar-X pd_alkynyl Alkynyl Pd(II) Complex pd_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R' pd_alkynyl->product cu_halide Cu(I)X cu_alkynyl Copper Acetylide (Cu-C≡C-R') cu_halide->cu_alkynyl R'-C≡C-H, Base cu_alkynyl->pd_alkynyl Transmetalation

Caption: A simplified representation of the Sonogashira catalytic cycles.[11][16][17][18]

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-ethoxy-2-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-1-ethoxy-2-fluorobenzene, a halogenated aromatic ether. Adherence to these procedures is critical for personnel safety and environmental protection.

As a halogenated organic compound, this compound requires disposal as hazardous waste.[1][2][3] Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is strictly prohibited.[1][2] The primary and recommended method for the disposal of such chemicals is through controlled incineration by a licensed hazardous waste disposal company.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent skin and eye contact.

Personal Protective Equipment (PPE) Specification
Gloves Nitrile rubber gloves are recommended. For prolonged contact or in the event of a spill, consider double-gloving or using gloves with a higher resistance to halogenated organic compounds.
Eye Protection ANSI-approved chemical splash goggles are essential.
Lab Coat A fully buttoned lab coat must be worn to protect from splashes.
Respiratory Protection If working outside a fume hood where aerosol formation is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, collection, and preparation of this compound for disposal.

1. Waste Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in a dedicated hazardous waste container.[1][4]

  • This container should be clearly designated for "Halogenated Organic Waste".[1][3] Do not mix with non-halogenated, acidic, or basic waste streams.[2][3]

2. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][4]

  • Ensure the container is kept closed when not in use.[4]

3. Spill Management:

  • In the event of a spill, do not use water.[1]

  • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[5][6]

  • Collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container for disposal.[5][6]

4. Empty Container Disposal:

  • To render an empty container non-hazardous, it must be triple-rinsed.[1]

  • Use a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol) for rinsing.

  • The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[1]

  • Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with institutional policies.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[1]

  • Follow all institutional procedures for waste manifests and pickup scheduling.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_spill_management Spill & Container Management cluster_final_disposal Final Disposal A Don Appropriate PPE C Segregate Halogenated Waste (this compound) A->C B Work in a Fume Hood B->C D Use a Labeled, Dedicated Container C->D E Keep Container Closed D->E I Contact EHS for Pickup E->I F Absorb Spills with Inert Material F->C G Triple-Rinse Empty Containers H Collect Rinsate as Hazardous Waste G->H H->C J Licensed Hazardous Waste Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 4-Bromo-1-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Bromo-1-ethoxy-2-fluorobenzene. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from structurally similar chemicals indicate that it may cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Summary of Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should be worn to protect against potential splashes of the material.[4]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable for handling halogenated organic compounds.[6][7]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from contamination.[6]
Chemical-Resistant ApronConsider using a chemical-resistant apron when handling larger volumes.[6]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood.[8][9]
RespiratorIf working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be required.[10][11]

Experimental Protocols: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound is reviewed to understand the specific hazards.[6]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Ensure that safety showers and eyewash stations are readily accessible.[12]

  • Inspect all PPE for integrity before use.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the material, do so carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use.[9][12]

  • Avoid contact with skin and eyes.[9][12] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or a universal absorbent pad.[8][12]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

1. Waste Segregation and Collection:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[13]

  • Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[13]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards.[13]

3. Decontamination of Glassware:

  • Glassware that has come into contact with the chemical must be decontaminated before being washed.

  • Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste.[13]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal ReviewSDS Review Safety Data Sheet DonPPE Don Appropriate PPE ReviewSDS->DonPPE WeighTransfer Weigh and Transfer DonPPE->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment CloseContainer Keep Container Closed PerformExperiment->CloseContainer CollectWaste Collect Halogenated Waste PerformExperiment->CollectWaste Decontaminate Decontaminate Glassware CollectWaste->Decontaminate DisposeWaste Dispose via EHS Decontaminate->DisposeWaste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.